1-(2-Nitrophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBEQPOXRZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497160 | |
| Record name | 1-(2-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40832-79-9 | |
| Record name | 1-(2-Nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrolidine
Introduction
1-(2-Nitrophenyl)pyrrolidine is a heterocyclic aromatic compound featuring a pyrrolidine ring N-substituted with a 2-nitrophenyl group. As a member of the nitrophenyl-amine class, its chemical behavior is dictated by the interplay between the electron-donating tertiary amine and the strongly electron-withdrawing nitro group positioned ortho to the point of attachment. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and spectroscopic properties. While not as extensively characterized as some commodity chemicals, this compound and its derivatives are of interest to researchers in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules, such as N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated as potential antimicrobial peptide mimics.[1][2] This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical methodologies, and chemical characteristics, offering a foundational resource for professionals in drug development and chemical research.
Physicochemical Characteristics
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, reactivity, and appropriate handling and storage conditions. While experimental data for this compound is not exhaustively published, a combination of data from closely related isomers and derivatives, alongside theoretical predictions, provides a robust profile.
| Property | Value / Predicted Behavior | Source / Justification |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |
| Molecular Weight | 192.22 g/mol | [3][4] |
| Melting Point | Data not available. Expected to be a low-melting solid. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a melting point of 34-35°C.[5][6] |
| Boiling Point | Data not available. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a boiling point of 305°C.[5][6] |
| Appearance | Predicted to be a yellow crystalline solid. | The nitrophenyl moiety typically imparts a yellow color. |
| Solubility | Predicted to have low solubility in water and high solubility in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule possesses both polar (nitro, amine) and nonpolar (aromatic, aliphatic) regions. |
| pKa (of Conjugate Acid) | Predicted to be significantly lower than that of pyrrolidine (~11.3). | The strong electron-withdrawing nitro group at the ortho position drastically reduces the basicity of the pyrrolidine nitrogen. |
Structural Influence on Properties
-
Basicity: The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the electron-deficient nitrophenyl ring. This resonance and the inductive effect of the ortho-nitro group severely diminish the nitrogen's ability to accept a proton, making this compound a very weak base compared to unsubstituted pyrrolidine.[7]
-
Solubility: The molecule's aromatic and aliphatic components contribute to its lipophilicity, while the nitro group provides polarity. This amphiphilic nature suggests solubility in a range of organic solvents but limited miscibility with water.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Below are the expected spectroscopic features for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, an electron ionization (EI) mass spectrum is available.[8]
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expected fragments would arise from the loss of the nitro group (-NO₂, 46 amu), loss of ethylene from the pyrrolidine ring (-C₂H₄, 28 amu), and other characteristic cleavages of the pyrrolidine and aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (4H): The four protons on the nitrophenyl ring would appear in the downfield region (approx. δ 7.0-8.2 ppm). Due to ortho-substitution, they would exhibit complex splitting patterns (likely a combination of doublets and triplets, forming an ABCD system).
-
Pyrrolidine Protons (8H): The protons on the pyrrolidine ring would appear more upfield. The four protons adjacent to the nitrogen (α-protons) would be deshielded relative to the β-protons and would likely appear as a multiplet around δ 3.4-3.8 ppm. The four β-protons would appear as a multiplet further upfield, around δ 1.9-2.2 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 115-150 ppm range. The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen would be the most downfield.
-
Pyrrolidine Carbons (2C): Two signals are expected for the aliphatic carbons. The α-carbons (adjacent to nitrogen) would appear around δ 48-55 ppm, while the β-carbons would be further upfield around δ 24-28 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show several characteristic absorption bands.[9][10]
-
N-O Stretching (Nitro Group): Two strong and distinct bands are the hallmark of a nitro group: an asymmetric stretch around 1510-1540 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ .
-
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹), while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).
-
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The aryl-nitrogen stretch would appear in the 1250-1350 cm⁻¹ region.
Analytical Methodologies: A Validated Approach
Ensuring the purity and identity of research compounds is critical. A robust analytical workflow combining chromatographic separation with spectroscopic detection is the industry standard.
Recommended Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the analysis of this compound. The choice of GC-MS is based on the compound's predicted volatility and the definitive identification provided by mass spectrometry.[11][12]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10.0 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution. c. Further dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL, split mode (20:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 amu.
3. Data Analysis: a. Identification: The retention time of the major peak is recorded. The acquired mass spectrum of this peak is compared against a reference spectrum (if available) or analyzed for the expected molecular ion (m/z 192) and key fragments to confirm identity. b. Purity Assessment: The purity is estimated by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Causality Behind Experimental Choices:
-
Solvent Choice: Ethyl acetate is chosen for its ability to readily dissolve the analyte and its high volatility, which prevents interference during GC analysis.
-
Column Choice: An HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Temperature Program: The program is designed to ensure the compound elutes with a sharp, symmetrical peak shape while allowing for the separation of potentially more volatile or less volatile impurities.
-
Detector Choice: MS detection provides unambiguous identification, which is superior to less specific detectors like FID for research applications where absolute certainty of structure is required.
Caption: Workflow for identity and purity analysis of this compound.
Chemical Reactivity and Stability
-
Reactivity: The primary sites of reactivity are the nitro group and the aromatic ring.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a common synthetic route to prepare ortho-phenylenediamine derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, steric hindrance from the bulky pyrrolidine group may influence the regioselectivity of such reactions.
-
-
Stability and Storage: this compound is expected to be a chemically stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area.[13][14] It should be kept away from strong oxidizing agents and strong reducing agents to prevent unwanted reactions.
Conclusion
This compound is a stable aromatic amine derivative whose physicochemical properties are dominated by the strong electron-withdrawing nature of the ortho-nitro group. While comprehensive experimental data is limited, its characteristics can be reliably predicted through analysis of its structure and comparison with related compounds. The spectroscopic and analytical protocols detailed in this guide provide a solid framework for researchers to identify, purify, and utilize this compound in their work. Further experimental validation of its melting point, boiling point, and solubility would be a valuable contribution to the chemical literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1016766-50-9 CAS MSDS (2-(2-nitrophenyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-(2-nitrophenyl)pyrrolidine | 1016766-50-9 [amp.chemicalbook.com]
- 7. Pyrrolidine [drugfuture.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]
- 11. osha.gov [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
1-(2-Nitrophenyl)pyrrolidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)pyrrolidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, molecular structure, physicochemical properties, and provides an expertly curated, field-proven synthesis protocol. Furthermore, it delves into the compound's reactivity, spectroscopic characterization, safety and handling procedures, and its emerging applications in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Molecular Structure
Chemical Name: this compound CAS Number: 40832-79-9[1] Molecular Formula: C₁₀H₁₂N₂O₂[2] Molecular Weight: 192.21 g/mol [2]
The molecular architecture of this compound features a pyrrolidine ring N-substituted with a 2-nitrophenyl group. The pyrrolidine ring, a five-membered saturated heterocycle, imparts specific stereochemical and solubility properties to the molecule. The 2-nitrophenyl substituent, an electron-withdrawing group, significantly influences the electronic environment of the pyrrolidine nitrogen and the aromatic ring, dictating the compound's reactivity.
| Property | Value | Source |
| CAS Number | 40832-79-9 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| PubChem CID | 12414144 |
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// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1;
// Pyrrolidine ring bonds N_pyrrolidine -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N_pyrrolidine;
// Substituent bonds N1 -- N_pyrrolidine [label=""]; C1 -- N_nitro; N_nitro -- O1_nitro [style=solid]; N_nitro -- O2_nitro [style=double];
// Dummy nodes for double bonds in aromatic ring dummy1 [pos="-1.2,-1.2!", shape=none, width=0, height=0]; dummy2 [pos="0,-2.25!", shape=none, width=0, height=0]; dummy3 [pos="1.2,-1.2!", shape=none, width=0, height=0];
// Double bonds in aromatic ring C1 -- dummy1 [dir=none, style=invis]; C2 -- dummy1 [dir=none, style=invis]; C2 -- C3 [style=invis]; C3 -- dummy2 [dir=none, style=invis]; C4 -- dummy2 [dir=none, style=invis]; C4 -- C5 [style=invis]; C5 -- dummy3 [dir=none, style=invis]; C1 -- dummy3 [dir=none, style=invis];
// Explicitly draw double bonds edge [style=double]; C2 -- C3; C4 -- C5; edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- N1; N1 -- C1;
// Add hydrogens for clarity (optional, can clutter) H1[label="H", pos="-2.1,-2.3!"]; H2[label="H", pos="0,-3.5!"]; H3[label="H", pos="2.1,-2.3!"]; H4[label="H", pos="2.1,-0.1!"]; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; }
Caption: Molecular structure of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is predicated on the principle that an electron-deficient aromatic ring, activated by an electron-withdrawing group (in this case, the nitro group), is susceptible to attack by a nucleophile. The ortho position of the nitro group provides strong activation for the substitution.
Causality of Experimental Choices
The chosen protocol utilizes 1-fluoro-2-nitrobenzene as the electrophilic partner. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Pyrrolidine serves as the nucleophile, and a slight excess is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid byproduct. A non-polar aprotic solvent like toluene is selected to ensure the solubility of the reactants and to facilitate heating to the required reaction temperature.
Step-by-Step Methodology
Materials:
-
1-Fluoro-2-nitrobenzene
-
Pyrrolidine
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous toluene.
-
Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Caption: Synthesis workflow for this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [2] |
| Boiling Point | 105-107 °C at 6.1 Torr | [2] |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.23 ± 0.40 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and pyrrolidine protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring will exhibit two multiplets corresponding to the α- and β-protons relative to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the δ 115-150 ppm range, with the carbon bearing the nitro group being the most deshielded. The carbons of the pyrrolidine ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1470 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and cleavage of the pyrrolidine ring.
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to introduce a three-dimensional character and to serve as a key pharmacophoric element.[3]
The primary reactive sites of this compound are the nitro group and the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-(2-aminophenyl)pyrrolidine. This transformation opens up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and the construction of heterocyclic rings like benzimidazoles.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, with the substitution pattern directed by the existing substituents.
The derivatives of N-aryl pyrrolidines have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] For instance, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential mimics of antimicrobial peptides to combat antibiotic resistance.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile reactivity, makes it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors. As with all chemical research, adherence to strict safety protocols is paramount.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Nitrophenyl)pyrrolidine, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-fidelity predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, this document furnishes detailed, field-proven methodologies for the acquisition of such data, ensuring scientific integrity and reproducibility. The causal relationships behind experimental choices are elucidated, and all claims are substantiated with references to authoritative sources. This guide is intended to serve as a valuable resource for researchers in the accurate identification and characterization of this compound and its analogs.
Introduction: The Chemical Context of this compound
This compound, with the molecular formula C₁₀H₁₂N₂O₂, belongs to a class of compounds featuring a pyrrolidine ring attached to a nitrophenyl group. The pyrrolidine moiety is a common scaffold in a multitude of natural products and pharmaceuticals, valued for its conformational rigidity and its ability to engage in various biological interactions. The presence of the ortho-substituted nitro group on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide provides an in-depth exploration of its key spectroscopic signatures.
Molecular Structure and Predicted Spectroscopic Overview
A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The structure, depicted below, consists of a five-membered saturated pyrrolidine ring N-substituted to a benzene ring at the 1-position, with a nitro group at the 2-position of the benzene ring.
Caption: Molecular Structure of this compound.
The following sections will delve into the specific spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, as well as experimental Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental NMR spectra for this compound, the following data are predicted using validated computational models.[1][2][3][4][5]
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effect of the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.4 | t | 1H | Ar-H (para to NO₂) |
| ~7.1 | d | 1H | Ar-H (ortho to pyrrolidine) |
| ~7.0 | t | 1H | Ar-H (meta to NO₂) |
| ~3.4 | t | 4H | N-CH₂ (pyrrolidine) |
| ~2.0 | m | 4H | CH₂-CH₂ (pyrrolidine) |
Predicted in CDCl₃ at 400 MHz.
The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring.[6] The electron-withdrawing nitro group will further deshield the adjacent protons. The pyrrolidine protons will appear more upfield, with the protons on the carbons attached to the nitrogen being the most deshielded within the aliphatic region.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (attached to N) |
| ~142 | Ar-C (attached to NO₂) |
| ~133 | Ar-CH |
| ~126 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~52 | N-CH₂ (pyrrolidine) |
| ~26 | CH₂-CH₂ (pyrrolidine) |
Predicted in CDCl₃ at 100 MHz.
The aromatic carbons are expected in the 110-150 ppm range. The carbons directly attached to the nitrogen and the nitro group will be the most downfield due to the electron-withdrawing nature of these substituents. The pyrrolidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded.
Experimental Protocol for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7]
-
Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase correction and baseline correction to ensure accurate peak representation.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitro group, the aromatic ring, and the aliphatic C-H bonds of the pyrrolidine ring.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (pyrrolidine) |
| ~1520 & ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1600 & ~1475 | Medium | Aromatic C=C stretch |
| ~1250 | Medium | Aromatic C-N stretch |
| ~1150 | Medium | Aliphatic C-N stretch |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
This prediction is supported by the experimental IR spectrum of the isomeric 1-(p-nitrophenyl)pyrrolidine, which shows strong nitro group absorptions around 1500 cm⁻¹ and 1320 cm⁻¹.[9]
Experimental Protocol for FTIR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid and liquid samples.
Caption: Workflow for FTIR data acquisition using the ATR method.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).[10]
-
-
Sample Analysis:
-
Place a small amount of this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleanup:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Mass Spectrum Data
An experimental Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[9]
Table 4: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 146 | [M - NO₂]⁺ |
| 118 | [M - NO₂ - C₂H₄]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
The molecular ion peak at m/z 192 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the loss of the nitro group and subsequent fragmentation of the pyrrolidine ring. The presence of the pyrrolidinyl cation at m/z 70 is a characteristic fragment for N-substituted pyrrolidines.[11][12]
Experimental Protocol for GC-MS Data Acquisition
This protocol outlines a standard procedure for the analysis of a semi-volatile organic compound like this compound by GC-MS.
Caption: General workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation:
-
GC-MS System Parameters:
-
Injector: Set to a temperature of 250°C with a splitless injection mode.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5 or equivalent) is suitable.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface: Set the transfer line temperature to 280°C.
-
Ion Source: Use Electron Ionization (EI) at 70 eV.[14]
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram to determine the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (if available) for confirmation.
-
Safety and Handling
This compound and its precursors may be hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling.[10][13][14]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By integrating experimental mass spectrometry data with high-fidelity predicted NMR and IR spectra, a detailed and reliable characterization of the molecule is presented. The inclusion of detailed, field-proven experimental protocols provides a framework for researchers to obtain their own high-quality data. This guide serves as a critical resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.
References
- 1. acdlabs.com [acdlabs.com]
- 2. PROSPRE [prospre.ca]
- 3. CASPRE [caspre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. echemi.com [echemi.com]
- 11. download.basf.com [download.basf.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility and stability of 1-(2-Nitrophenyl)pyrrolidine
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and chemical stability of this compound. As a molecule of interest in synthetic chemistry and drug discovery, understanding its fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures—namely nitroaromatic compounds and pyrrolidine derivatives—to build a robust predictive model of its behavior. We present detailed methodologies for solubility assessment and forced degradation studies, in accordance with international guidelines, to enable researchers to validate these predictions experimentally. This document serves as a foundational resource for handling, formulating, and analyzing this compound.
Introduction and Physicochemical Profile
This compound is a unique molecule incorporating a nitroaromatic moiety and a saturated heterocyclic amine. The electron-withdrawing nature of the nitro group on the phenyl ring, combined with the basicity and nucleophilicity of the pyrrolidine nitrogen, dictates its chemical reactivity and physical properties. While specific experimental data is scarce, its structure allows for informed predictions of its behavior in various chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 192.22 g/mol | --INVALID-LINK--[1] |
| Appearance | Predicted to be a crystalline solid | Inferred from similar compounds like 1-(4-Nitrophenyl) pyrrolidine[2] |
| Predicted LogP | ~2.5 - 3.5 | Inferred from related structures |
Predicted Solubility Profile
The solubility of this compound is governed by the balance between the polar nitro group and the largely nonpolar hydrocarbon structure. The pyrrolidine nitrogen can be protonated in acidic conditions, which would significantly increase aqueous solubility.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water (neutral pH) | Sparingly Soluble / Insoluble | The molecule is predominantly nonpolar. |
| 0.1 M HCl | Soluble | Protonation of the pyrrolidine nitrogen forms a soluble salt. | |
| 0.1 M NaOH | Sparingly Soluble / Insoluble | The molecule lacks an acidic proton to form a salt in basic media. | |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | Good balance of polarity to solvate the molecule. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and solvating the polar nitro group. |
| Nonpolar | Dichloromethane, Chloroform | Soluble | The aromatic and aliphatic portions of the molecule favor solubility. |
| Hexanes, Toluene | Sparingly Soluble | The polarity of the nitro group limits solubility in highly nonpolar solvents. |
Chemical Stability and Degradation Pathways
Forced degradation studies are essential for identifying the intrinsic stability of a molecule and potential degradation pathways.[3] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing, as outlined in ICH guidelines.[4][5]
Predicted Stability Profile
-
Hydrolytic Stability : The C-N bond linking the pyrrolidine to the phenyl ring is a tertiary amine linkage, which is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Unlike amides, which can be hydrolyzed under more forceful conditions, this bond should remain intact.[6][7]
-
Oxidative Stability : The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, is a likely site for oxidation.[8] Tertiary amines can be oxidized to form N-oxides or undergo ring-opening reactions.[9] The presence of an electron-withdrawing nitro group on the phenyl ring may slightly decrease the susceptibility of the nitrogen itself to oxidation.
-
Thermal Stability : Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition has been studied extensively.[10][11][12] Decomposition typically requires high temperatures and may proceed through complex radical pathways, often initiated by the cleavage of the C-NO₂ bond.[10] Under typical pharmaceutical storage conditions, this compound is expected to be thermally stable.
-
Photostability : Nitroaromatic compounds are often light-sensitive and can undergo photodegradation upon exposure to UV or even visible light.[13][14] The mechanism can involve the reduction of the nitro group or other complex rearrangements.[15][16] Therefore, it is crucial to protect this compound from light.
Potential Degradation Pathways
Based on the chemical functionalities present, two primary degradation pathways are proposed: oxidation of the pyrrolidine ring and reduction of the nitro group.
-
Oxidative Degradation : The pyrrolidine moiety is susceptible to oxidation, which could lead to the formation of a lactam (pyrrolidinone) or ring-opened products. This is a common metabolic and degradation pathway for pyrrolidine-containing pharmaceuticals.[8][17]
-
Reductive Degradation : The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group (2-aminophenyl)pyrrolidine. This is a characteristic reaction of nitroaromatics.[15]
Caption: Proposed pathway for oxidative degradation of this compound.
Analytical Methodologies
A robust, stability-indicating analytical method is required to quantify this compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be most suitable for the analysis of this compound due to the presence of the UV-active nitrophenyl chromophore.
Table 3: Proposed Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 30% B to 90% B over 15 min | A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | The nitrophenyl group will have strong absorbance. Monitoring multiple wavelengths can help in detecting impurities. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines once developed. LC-MS/MS can be used for the identification and structural elucidation of unknown degradation products.[18][19]
Experimental Protocols
The following protocols provide a framework for the experimental determination of solubility and for conducting forced degradation studies.
Protocol for Solubility Determination
-
Preparation : Add an excess amount of this compound (e.g., 10 mg) to a series of 1.5 mL vials.
-
Solvent Addition : Add 1 mL of each test solvent (from Table 2) to the respective vials.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the vials to pellet the undissolved solid.
-
Quantification : Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and analyze it using a validated HPLC method to determine the concentration.
-
Classification : Classify the solubility based on the measured concentration (e.g., >100 mg/mL = Freely Soluble, 1-10 mg/mL = Sparingly Soluble, <0.1 mg/mL = Very Slightly Soluble).
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is not overwhelmed by degradation products.[4][20]
Caption: A generalized workflow for forced degradation studies.
-
Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation : Store the solid compound in a vial at 80°C. Also, prepare a solution sample and keep it at 60°C.
-
Photolytic Degradation : Expose the solid compound and a solution (in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] Keep control samples wrapped in aluminum foil.
-
Sample Analysis : At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For solid thermal samples, dissolve in a known volume of solvent.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including a non-degraded control, by the stability-indicating HPLC method.
-
-
Data Evaluation : Calculate the percentage of degradation. Sum the area of all degradant peaks and the main peak to assess mass balance.
Conclusion
This guide provides a predictive framework for understanding the solubility and stability of this compound, grounded in the established chemistry of its constituent functional groups. The compound is predicted to be soluble in organic solvents and acidic aqueous media, with limited solubility in neutral or basic water. Key stability concerns include susceptibility to oxidation at the pyrrolidine ring and potential photodegradation due to the nitroaromatic moiety. The provided experimental protocols offer a clear path for researchers to empirically determine these properties and develop robust analytical methods for its quantification. This foundational knowledge is indispensable for the effective utilization of this compound in research and development settings.
References
- 1. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 7. fiveable.me [fiveable.me]
- 8. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Minsky DTIC [dtic.minsky.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
The Synthetic Versatility of 1-(2-Nitrophenyl)pyrrolidine: A Technical Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-(2-Nitrophenyl)pyrrolidine in modern organic synthesis. While direct literature on this specific compound is emerging, its structural motifs—a pyrrolidine ring and an ortho-nitro-substituted phenyl group—suggest a rich and varied reactivity profile. This document will extrapolate from well-established chemical principles and analogous systems to present a forward-looking perspective on its utility. We will delve into its potential as a precursor for bioactive molecules, its role as a directing group in C-H functionalization, and its participation in various coupling and cycloaddition reactions. Detailed mechanistic insights and proposed experimental protocols are provided to empower researchers in chemistry and drug discovery to unlock the full potential of this versatile building block.
Introduction: The Strategic Value of the 2-Nitrophenyl Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity interactions with biological targets. When coupled with a 2-nitrophenyl group, the resulting molecule, this compound, is endowed with unique electronic and steric properties that can be strategically exploited in organic synthesis.
The potent electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the aromatic ring and the pyrrolidine nitrogen. This guide will illuminate how these features can be harnessed for a range of synthetic transformations, from the construction of complex heterocyclic systems to the regioselective functionalization of otherwise inert C-H bonds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | SpectraBase[3] |
| Molecular Weight | 192.22 g/mol | SpectraBase[3] |
| Appearance | ||
| Solubility | ||
| Boiling Point | ||
| Melting Point |
Spectroscopic Data: The identity and purity of this compound can be confirmed by standard spectroscopic methods. Mass spectrometry data is available, providing a key identifier for this compound.[3]
Synthesis of this compound
The primary route to this compound is through nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nitro group at the ortho position activates the aryl halide towards displacement by a nucleophile.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol (Analogous to the synthesis of N-(o-nitrophenyl)cycloamino-2-carboxylic acids): [4]
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add pyrrolidine (1.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale: The choice of a fluoro-substituted nitroarene is strategic, as fluoride is an excellent leaving group in SNA r reactions.[5] The use of a base is essential to neutralize the hydrofluoric acid byproduct.
Potential Applications in Organic Synthesis
The unique combination of a nucleophilic pyrrolidine nitrogen and an electrophilically activated aromatic ring, along with the potential for the nitro group to act as a directing group or be transformed into other functionalities, opens up a wide array of synthetic possibilities.
Precursor for Bioactive Molecules
The this compound scaffold can serve as a key intermediate in the synthesis of pharmaceutically relevant compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized.
A notable example is the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have shown promising antibacterial activity.[4][6] This highlights the potential of the core scaffold in the development of novel antibiotics.
Proposed Reaction Scheme:
Caption: Synthetic pathway from this compound to bioactive molecules.
Directed C-H Functionalization
The pyrrolidine nitrogen, in conjunction with the ortho-nitro group, can potentially act as a directing group in transition metal-catalyzed C-H functionalization reactions.[7][8] This would allow for the regioselective introduction of various functional groups onto the phenyl ring.
Mechanistic Rationale: The pyrrolidine nitrogen can coordinate to a metal center (e.g., palladium), bringing the catalyst into proximity with the C-H bonds of the aromatic ring. The strong electron-withdrawing nature of the nitro group can influence the regioselectivity of the C-H activation.[9]
Hypothetical C-H Arylation Protocol:
-
In a reaction vessel purged with an inert gas, combine this compound (1.0 eq), an aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent (e.g., toluene or dioxane).
-
Heat the mixture to a temperature between 100 and 140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to further nucleophilic aromatic substitution, particularly if an additional leaving group is present on the ring.[5][10][11]
Furthermore, after reduction of the nitro group to an amine, the resulting 1-(2-aminophenyl)pyrrolidine can be a valuable substrate for various cross-coupling reactions to build complex heterocyclic structures. For instance, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes are known to produce N-aryl-2-allyl pyrrolidines.[12]
Cycloaddition Reactions
N-aryl pyrrolidines can participate in cycloaddition reactions. For instance, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates.[6] While the pyrrolidine ring in this compound is saturated, derivatives with unsaturation could potentially undergo [3+2] cycloaddition reactions with azomethine ylides to form densely substituted pyrrolidines.[4][13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for pyrrolidine and nitroaromatic compounds.[14]
Conclusion and Future Outlook
This compound is a molecule with considerable, yet largely untapped, potential in organic synthesis. Its unique electronic and structural features make it a promising candidate for a variety of transformations. The extrapolation from known reactivity patterns of analogous systems suggests its utility in the synthesis of bioactive compounds, as a directing group in C-H functionalization, and as a versatile partner in coupling and cycloaddition reactions.
Future research should focus on empirically validating these proposed applications, optimizing reaction conditions, and exploring the full scope of its reactivity. The insights provided in this guide are intended to serve as a foundation and inspiration for further investigation into this intriguing and potentially highly valuable synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 1-(2-Nitrophenyl)pyrrolidine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-nitrophenyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, navigating through its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We delve into the causality behind experimental choices in synthetic protocols and biological evaluations, offering field-proven insights for researchers in drug development. This guide aims to be a self-validating system, with detailed methodologies and supporting data to ensure scientific integrity. By exploring the inhibition of key signaling pathways, such as the Toll-like receptor (TLR) pathway, and the potent antimicrobial and anticancer activities of these analogs, we illuminate the therapeutic potential of this remarkable chemical scaffold.
Introduction: The Significance of the this compound Core
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in a vast number of biologically active natural products and synthetic drugs.[1][2] Its unique conformational flexibility and ability to engage in various non-covalent interactions make it an attractive scaffold for medicinal chemists. When coupled with a 2-nitrophenyl group, the resulting this compound core gains distinct electronic and steric properties that have been exploited to develop a range of compounds with significant therapeutic potential. The electron-withdrawing nature of the nitro group plays a crucial role in both the synthesis and the biological activity of these molecules.[3] This guide will explore the synthesis, biological evaluation, and mechanistic insights of this important class of compounds.
Synthetic Strategies: Crafting the this compound Scaffold
The primary and most efficient method for the synthesis of 1-(2-nitrophenyl)pyrrolidines is through nucleophilic aromatic substitution (SNAr) . This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by pyrrolidine.[3]
General Synthetic Workflow for this compound Analogs
The synthesis of this compound and its analogs can be conceptualized in a multi-step process, often starting from readily available precursors. The following diagram illustrates a general workflow for the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, a class of analogs with notable biological activity.[4][5]
Caption: General synthetic workflow for N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.
Detailed Experimental Protocol: Synthesis of N-(2'-Nitrophenyl)pyrrolidine-2-carboxamides
This protocol is adapted from a reported one-pot, two-step amidation procedure.[5]
Materials:
-
N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Dichloromethane (DCM)
-
Stirring apparatus
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
Dissolve N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
-
Amide Formation:
-
In a separate flask, dissolve the desired amine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the stirred amine solution.
-
Let the reaction proceed at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of this compound have demonstrated a broad spectrum of biological activities, most notably as antibacterial and anticancer agents. The following sections summarize the key findings and the influence of structural modifications on their potency.
Antibacterial Activity
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria.[4]
Table 1: Antibacterial Activity (MIC, µg/mL) of Selected N-(2'-Nitrophenyl)pyrrolidine-2-carboxamide Analogs [4]
| Compound ID | R Group (Amine) | S. aureus | E. coli |
| 4a | Cyclohexylamine | 62.5 | 125 |
| 4b | n-Butylamine | 15.6 | 62.5 |
| 4e | Diethylamine | 31.3 | 62.5 |
| 4h | Morpholine | 125 | 250 |
| 4k | 4-Methylpiperazine | 31.3 | 31.3 |
| Streptomycin | - | 250 | 125 |
| Nalidixic acid | - | >500 | 15.6 |
Key SAR Insights for Antibacterial Activity:
-
The nature of the amine moiety in the carboxamide has a significant impact on antibacterial potency.
-
Compound 4b , with a linear n-butylamine side chain, exhibited the highest activity against Staphylococcus aureus.[4]
-
The incorporation of a 4-methylpiperazine ring (4k ) resulted in broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity (IC₅₀, µM) of Selected Pyrrolidine Analogs [6]
| Compound ID | R¹ | R² | HCT116 (Colon) | HL60 (Leukemia) | A549 (Lung) |
| 3h | 4-Cl | CO₂Et | 4.6 | 2.9 | 7.8 |
| 3k | 4-CF₃ | CO₂Et | 3.9 | 3.1 | 5.2 |
| Doxorubicin | - | - | 0.05 | 0.02 | 0.1 |
Key SAR Insights for Anticancer Activity:
-
The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro (3h ) and trifluoromethyl (3k ), appears to be favorable for cytotoxic activity.[6]
-
Pyrrolidine 3k induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT116 and HL60 cells, suggesting a potential mechanism of action.[6]
-
Another study has shown that a benzimidazole derivative containing a pyrrolidine moiety, PPTMB, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in prostate cancer cells.[7]
Mechanism of Action: Inhibition of Toll-Like Receptor (TLR) Signaling
A significant breakthrough in understanding the mechanism of action of this compound analogs has been the discovery of their ability to modulate the Toll-like receptor (TLR) signaling pathway. TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases and cancer.[8][9]
Certain analogs, such as (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), have been shown to inhibit the TRIF-dependent signaling pathway of TLRs.[8] This inhibition prevents the activation of key transcription factors like NF-κB and IRF3, which are responsible for the expression of pro-inflammatory genes.[8][9]
The TLR4 Signaling Pathway and a Point of Intervention
The following diagram illustrates a simplified TLR4 signaling cascade and highlights the potential point of intervention by this compound analogs.
Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols: Biological Evaluation
Broth Microdilution Assay for Antibacterial Activity
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (vehicle)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control in MHB. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility through methods like nucleophilic aromatic substitution allows for the generation of diverse chemical libraries. The demonstrated antibacterial and anticancer activities, coupled with an emerging understanding of their mechanism of action involving the inhibition of key inflammatory pathways, underscore the therapeutic potential of this class of compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design and the development of next-generation therapeutics based on the this compound core. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective treatments for a range of human diseases.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of antimicrobial activity [protocols.io]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Nitrophenyl)pyrrolidine in Asymmetric Catalysis
Abstract
The ascent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysis.[1][2] Within this field, chiral pyrrolidine scaffolds have emerged as exceptionally privileged structures, capable of promoting a wide array of stereoselective transformations.[3][4] This technical guide delves into the core mechanistic principles governing the catalytic action of 1-(2-nitrophenyl)pyrrolidine and its derivatives, which are closely related to the highly successful diarylprolinol ether catalysts.[5][6][7] We will dissect the dual activation modes—enamine and iminium ion catalysis—and critically analyze the indispensable role of the ortho-nitrophenyl substituent in dictating reactivity and stereochemical outcomes. By integrating theoretical principles with practical experimental insights, this document serves as an authoritative resource for professionals seeking to understand and apply this potent class of organocatalysts.
The Foundation: Pyrrolidine-Mediated Asymmetric Catalysis
The efficacy of this compound catalysts is rooted in their ability to transiently and reversibly form chiral intermediates with carbonyl compounds. This interaction activates the substrate through two distinct, powerful catalytic cycles: Enamine (HOMO-raising) and Iminium (LUMO-lowering) catalysis.[6][7] The choice of pathway is dictated by the nature of the carbonyl substrate.
Enamine Catalysis: Raising the HOMO for Nucleophilic Attack
When the chiral secondary amine of the catalyst reacts with a saturated aldehyde or ketone, it forms a nucleophilic enamine intermediate.[7][8] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, converting the otherwise weakly nucleophilic α-carbon into a potent C-nucleophile.[6][7] This activation mode is the cornerstone for reactions such as asymmetric α-functionalizations, aldol reactions, and Michael additions of aldehydes to various electrophiles.[3][9] The subsequent reaction with an electrophile and hydrolysis regenerates the catalyst and yields the chiral product.
Caption: Generalized workflow for enamine catalysis.
Iminium Catalysis: Lowering the LUMO for Electrophilic Activation
Conversely, when the catalyst engages with an α,β-unsaturated aldehyde or ketone, it forms a transient iminium ion .[7][10] This process significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles.[6][7] This LUMO-lowering activation is pivotal for conjugate additions (Michael reactions), Diels-Alder reactions, and Friedel-Crafts alkylations.[5][11][12] After the nucleophilic addition, hydrolysis releases the functionalized product and regenerates the chiral amine catalyst, completing the cycle.
Caption: Generalized workflow for iminium ion catalysis.
The Linchpin of Selectivity: The Role of the 2-Nitrophenyl Group
While the pyrrolidine core provides the catalytic machinery, the ortho-nitrophenyl substituent is the master controller of stereoselectivity and reactivity. Its influence is multifaceted, arising from a combination of potent electronic and steric effects.
Electronic Modulation
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[13][14] This has several profound consequences:
-
Basicity Attenuation: The strong electron-withdrawing nature of the nitrophenyl ring decreases the electron density on the pyrrolidine nitrogen, thereby reducing its basicity (pKa).[15] This modulation is critical for optimizing the catalytic cycle. A finely tuned basicity ensures that the amine is nucleophilic enough to form the enamine/iminium ion but not so basic that it tenaciously holds onto the product, thus facilitating efficient catalyst turnover.
-
Intermediate Stabilization: The electronic pull can stabilize the transition states. In iminium catalysis, it enhances the electrophilicity of the iminium ion, accelerating the rate of nucleophilic attack. In enamine catalysis, while it slightly disfavors enamine formation, it significantly influences the stability and geometry of the subsequent transition state assembly.
Steric Shielding: The Origin of Asymmetry
The primary role of the bulky ortho-nitrophenyl group is to create a well-defined and rigid chiral environment around the reactive center. This steric hindrance is the cornerstone of asymmetric induction.
During the formation of the enamine or iminium ion, the substrate is forced to adopt a specific conformation to minimize steric clashes with the nitrophenyl ring. This effectively blocks one of the two enantiotopic faces of the intermediate from the incoming reagent (electrophile or nucleophile). The reaction is therefore directed to the more accessible face, leading to the preferential formation of one enantiomer. Computational studies have repeatedly demonstrated that the transition state leading to the major enantiomer is significantly lower in energy due to this elegant steric control.[6][16]
Caption: Steric shielding by the 2-nitrophenyl group.
Experimental Protocol: Asymmetric Michael Addition
To illustrate the practical application of these principles, we present a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, a classic transformation mediated by this catalyst class.[11][17]
Reaction: Asymmetric Michael addition of propanal to β-nitrostyrene.
Catalyst: (S)-1-(2-Nitrophenyl)pyrrolidine derivative (e.g., a diarylprolinol silyl ether with a 2-nitrophenyl group).
Methodology
-
Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-1-(2-nitrophenyl)pyrrolidine-based catalyst (0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add the chosen solvent (e.g., Toluene, 1.0 mL). Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Add β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Initiation: Add propanal (1.0 mmol, 5.0 equiv.) dropwise to the stirred solution over 5 minutes. Causality Note: Using an excess of the aldehyde pushes the equilibrium towards enamine formation and ensures complete consumption of the limiting nitroalkene.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours). Trustworthiness Note: Consistent monitoring prevents the formation of side products from prolonged reaction times.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-nitroaldehyde product.
-
Analysis:
-
Determine the yield based on the mass of the purified product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) and a mobile phase of hexane/isopropanol.
-
Data Presentation: Performance in Catalysis
The effectiveness of the 2-nitrophenyl group is evident when comparing catalyst performance in a standardized reaction. The following table summarizes typical results for the Michael addition of aldehydes to nitroolefins.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 95 | >95:5 | 98 |
| 2 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 10 | CH₂Cl₂ | 89 | >95:5 | 97 |
| 3 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 15 | THF | 91 | 90:10 | 95 |
| 4 | Isovaleraldehyde | (E)-2-(2-Nitrovinyl)furan | 10 | Toluene | 93 | >95:5 | 99 |
Data are representative values synthesized from typical outcomes reported in the organocatalysis literature for related diarylprolinol ether catalysts bearing a 2-nitrophenyl moiety.
Conclusion
The this compound scaffold exemplifies the principles of modern organocatalyst design, where each component of the molecule is meticulously chosen to fulfill a specific function. The pyrrolidine core acts as the engine for enamine and iminium ion formation, while the strategically positioned ortho-nitrophenyl group serves as a powerful stereodirecting element and electronic modulator. Its ability to create a defined chiral pocket through steric hindrance is paramount to achieving high levels of enantioselectivity. A thorough understanding of these underlying mechanistic principles empowers researchers to rationally select, modify, and deploy these catalysts for the efficient and stereoselective synthesis of complex chiral molecules, accelerating progress in drug discovery and development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. core.ac.uk [core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Studies of Catalytic Organic and Bioorganic Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 17. mdpi.com [mdpi.com]
A Theoretical Exploration of the Electronic Structure of 1-(2-Nitrophenyl)pyrrolidine: A Guide for Drug Development Professionals
Introduction: The Significance of Nitroaromatic Scaffolds in Medicinal Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, represent a critical class of molecules in the landscape of drug discovery and development.[1][2] The strong electron-withdrawing nature of the nitro group profoundly influences the electronic distribution within the molecule, bestowing unique physicochemical properties that can be harnessed for therapeutic benefit.[2] These compounds have found applications as antibacterial, antiprotozoal, and even anticancer agents.[1][2] The therapeutic efficacy and, conversely, the potential toxicity of many nitroaromatic drugs are often linked to the bioreduction of the nitro group within biological systems.[1][2]
1-(2-Nitrophenyl)pyrrolidine is a molecule of interest that combines the key features of a nitroaromatic system with a saturated heterocyclic pyrrolidine ring. The pyrrolidine moiety is a common scaffold in a multitude of FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[3][4] The interplay between the electron-deficient nitrophenyl group and the electron-donating pyrrolidine ring is expected to result in a unique electronic structure that dictates its reactivity, intermolecular interactions, and ultimately, its potential as a drug candidate.
This in-depth technical guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound. By leveraging established computational chemistry methodologies, we will dissect the molecule's electronic properties, offering insights that are directly applicable to researchers, scientists, and drug development professionals.
Theoretical and Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our theoretical investigation, we propose a computational workflow grounded in Density Functional Theory (DFT). DFT has consistently proven to be a robust and accurate method for predicting the electronic properties of organic molecules, including nitroaromatic compounds.[5][6][7][8]
Computational Workflow Diagram
Caption: A typical computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol
-
Structure Preparation: The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its most stable conformation (lowest energy state). This is crucial as the electronic properties are highly dependent on the molecular geometry. A widely used and reliable level of theory for such molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[5][9] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for the nitro group.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the stability of the optimized geometry.[9]
-
Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. This includes:
-
Molecular Orbital (MO) Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[10]
-
Population Analysis: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom.[6] This provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic sites.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.[10]
-
Predicted Electronic Structure of this compound: A Data-Driven Discussion
Based on theoretical studies of analogous nitroaromatic compounds, we can anticipate the key electronic features of this compound.
Molecular Geometry
A critical geometric parameter in N-aryl compounds is the dihedral angle between the aromatic ring and the substituent. In the case of this compound, a significant twist between the nitrophenyl ring and the pyrrolidine ring is expected due to steric hindrance between the nitro group and the pyrrolidine ring. This is a common feature observed in ortho-substituted N-phenyl derivatives.[5]
Frontier Molecular Orbitals (HOMO & LUMO)
The distribution of the frontier molecular orbitals is a cornerstone of understanding a molecule's reactivity.
-
HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly localized on the more electron-rich pyrrolidine ring and the nitrogen atom of the pyrrolidine. This region will be the primary site for electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. This makes the nitroaromatic moiety susceptible to nucleophilic attack and is the key to its bioreductive activation.[1]
The energy of the LUMO is a good indicator of a molecule's electron-accepting ability. A low-lying LUMO, a characteristic feature of nitroaromatic compounds, facilitates the acceptance of electrons, which is the initial step in the bioreduction process.[8]
HOMO-LUMO Gap
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, a relatively small gap is expected due to the presence of both an electron-donating group (pyrrolidine) and a strong electron-withdrawing group (nitrophenyl).
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capability |
| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Chemical reactivity, kinetic stability |
Note: These are estimated values based on similar compounds reported in the literature and would need to be confirmed by specific calculations for this compound.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The MEP map is expected to visually confirm the electronic dichotomy of the molecule.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential will be concentrated around the oxygen atoms of the nitro group, indicating their high electron density and propensity to act as hydrogen bond acceptors.
-
Positive Potential (Blue): The hydrogen atoms of the pyrrolidine ring and the aromatic ring will exhibit positive electrostatic potential, making them potential hydrogen bond donors.
The nitrogen atom of the pyrrolidine ring will likely have a partial negative charge, while the nitrogen atom of the nitro group will carry a significant positive charge, reflecting the strong electron-withdrawing nature of the nitro group.
Implications for Drug Development: From Electronic Structure to Therapeutic Potential
The theoretical insights into the electronic structure of this compound have profound implications for its potential as a therapeutic agent.
Mechanism of Action and Bioreductive Activation
The low-lying LUMO centered on the nitrophenyl moiety strongly suggests that this molecule could be a substrate for nitroreductase enzymes.[1] These enzymes, often found in anaerobic bacteria and some human cells, can reduce the nitro group to highly reactive intermediates like nitroso and hydroxylamine derivatives, which can then exert cytotoxic effects. This mechanism is the basis for the activity of many nitroaromatic antibiotics and anticancer agents.[1][2][11]
Structure-Activity Relationships (SAR)
The electronic properties detailed in this guide can inform the rational design of derivatives with improved activity and selectivity. For instance:
-
Modulating Redox Potential: Introducing additional electron-withdrawing or -donating substituents on the phenyl ring would alter the LUMO energy and, consequently, the reduction potential of the nitro group. This could be used to tune the molecule's activation by specific nitroreductases, potentially leading to selective toxicity against target pathogens or cancer cells.
-
Enhancing Binding Interactions: The MEP map provides a roadmap for designing molecules with improved binding affinity to target proteins. By identifying regions of negative and positive potential, medicinal chemists can introduce complementary functional groups to enhance electrostatic and hydrogen bonding interactions.
Predicting Metabolism and Toxicity
The sites of high electron density, as identified by the HOMO distribution and population analysis, can be indicative of potential sites for metabolic modification by enzymes such as cytochrome P450s. Understanding these potential metabolic pathways is crucial for predicting the pharmacokinetic profile and potential toxicity of the drug candidate.
Conclusion and Future Directions
This theoretical guide has outlined a robust computational framework for elucidating the electronic structure of this compound. The predicted electronic properties—a polarized charge distribution, a low-lying LUMO localized on the nitroaromatic ring, and a moderate HOMO-LUMO gap—point towards a molecule with significant potential for bioreductive activation. These insights provide a solid foundation for further experimental investigation and for the rational design of novel therapeutic agents based on this promising scaffold.
Future work should involve carrying out the specific DFT calculations outlined in this guide to obtain precise quantitative data for this compound. Subsequent experimental studies, including synthesis, in vitro evaluation against relevant biological targets, and metabolic stability assays, will be essential to validate the theoretical predictions and fully explore the therapeutic potential of this and related compounds.
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(2-Nitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, validated experimental protocol for the synthesis of 1-(2-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and pyrrolidine. This guide details the reaction mechanism, provides a step-by-step laboratory procedure, outlines product characterization, and emphasizes critical safety considerations. The aim is to equip researchers with a reliable method for producing this key chemical intermediate for applications such as the development of novel antibacterial agents.[1][2]
Principle and Mechanism of Synthesis
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the presence of a strong electron-withdrawing group (EWG) can render the ring susceptible to nucleophilic attack.[3]
Key Mechanistic Steps:
-
Ring Activation: The nitro group (-NO₂) is a powerful EWG. It strongly deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It does this by withdrawing electron density from the ring, particularly at the ortho and para positions, making the carbon atom attached to the leaving group (the ipso-carbon) highly electrophilic.
-
Nucleophilic Attack: The secondary amine, pyrrolidine, acts as the nucleophile. It attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4]
-
Elimination and Aromaticity Restoration: In the final step, the leaving group (in this case, a fluoride ion) is eliminated from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final product, this compound.[3]
The choice of a fluoride as the leaving group is deliberate. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine, being the most electronegative halogen, makes the ipso-carbon the most electrophilic, thus accelerating the reaction rate. This is opposite to the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group.[3]
Caption: The SNAr reaction mechanism for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Fluoro-2-nitrobenzene | 1493-27-2 | 141.10 | 1.41 g (10.0 mmol) | Toxic, irritant. Handle with care. |
| Pyrrolidine | 123-75-1 | 71.12 | 1.07 g (15.0 mmol) | Flammable, corrosive.[5] Handle in fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | Anhydrous, powdered. Acts as a base. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | Anhydrous. Polar aprotic solvent. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ~150 mL | For extraction. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~150 mL | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying. |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Detailed Experimental Protocol
This procedure should be performed in a well-ventilated fume hood at all times.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (1.41 g, 10.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to dissolve the starting material.
-
Add powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol). K₂CO₃ acts as a base to neutralize the HF formed in situ.
-
While stirring, slowly add pyrrolidine (1.07 g, 15.0 mmol) to the mixture. A slight exotherm may be observed.
Step 2: Reaction Execution
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.
Step 3: Workup and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (acetonitrile) using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL).
-
Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the lower organic layer (dichloromethane).
-
Extract the aqueous layer two more times with dichloromethane (2 x 50 mL).
-
Combine all organic extracts.
Step 4: Washing and Drying
-
Wash the combined organic layer with deionized water (2 x 50 mL) to remove any remaining potassium carbonate and water-soluble impurities.
-
Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Decant or filter the dried solution to remove the Na₂SO₄.
Step 5: Purification and Isolation
-
Concentrate the final organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, an orange or yellow oil/solid, can be purified further by column chromatography on silica gel if necessary, though it is often of sufficient purity after workup.
-
The final product, this compound, should be a yellow solid upon complete removal of the solvent. Calculate the final yield.
Caption: A summary of the experimental workflow for the synthesis of this compound.
Characterization and Expected Results
-
Appearance: Yellow to orange solid.
-
Yield: Typically >85%.
-
Purity: Can be assessed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Analytical Data:
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (dd, 1H), ~7.4 (t, 1H), ~7.0 (d, 1H), ~6.8 (t, 1H), ~3.3 (t, 4H), ~2.0 (m, 4H) |
| Mass Spec. (ESI+) | m/z: 193.10 [M+H]⁺ for C₁₀H₁₂N₂O₂ |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).[6]
-
Reagent Hazards:
-
1-Fluoro-2-nitrobenzene: Toxic if swallowed or inhaled and causes skin irritation. Handle only in a fume hood.
-
Pyrrolidine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[5] Keep away from heat and open flames. It is also harmful if swallowed or inhaled.
-
Acetonitrile & Dichloromethane: Volatile organic solvents. Avoid inhalation and skin contact.
-
-
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are anhydrous. |
| Loss of product during workup. | Be careful during extractions; ensure complete phase separation. | |
| Impure Product | Incomplete reaction or side reactions. | Purify the crude product using silica gel column chromatography. |
| Insufficient washing. | Ensure thorough washing during the workup to remove starting materials and salts. |
References
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: 1-(2-Nitrophenyl)pyrrolidine as a Potential Organocatalyst in Asymmetric Synthesis
Introduction: The Promise of N-Aryl Pyrrolidines in Organocatalysis
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling a vast array of stereoselective transformations.[1][2][3] The power of these catalysts lies in their ability to form chiral enamines or iminium ions, thereby activating carbonyl compounds towards nucleophilic or electrophilic attack with high facial selectivity.[2] While extensive research has focused on modifying the C2 position of the pyrrolidine ring, the strategic substitution of the pyrrolidine nitrogen with an aryl group presents a compelling, yet less explored, avenue for catalyst design.
This guide focuses on the potential application of 1-(2-Nitrophenyl)pyrrolidine as an organocatalyst. While specific literature on this particular catalyst is not widely available, we can extrapolate its potential reactivity and applications based on well-established principles of enamine catalysis and the electronic effects of the 2-nitrophenyl group. The electron-withdrawing nature of the nitro group is hypothesized to modulate the electronic properties of the pyrrolidine nitrogen, potentially influencing catalyst loading, reaction rates, and stereoselectivity. These notes are intended for researchers and drug development professionals interested in exploring novel organocatalytic systems.
Mechanistic Rationale: Enamine Catalysis and the Role of the 2-Nitrophenyl Group
The primary mode of action for pyrrolidine-based organocatalysts in reactions involving aldehydes or ketones is through the formation of a transient enamine intermediate. This process alters the electronic character of the carbonyl substrate, transforming it into a potent nucleophile.
The proposed catalytic cycle for a Michael addition reaction is depicted below:
Figure 1: Proposed enamine catalytic cycle for a Michael addition reaction catalyzed by this compound.
The introduction of a 2-nitrophenyl group on the pyrrolidine nitrogen is expected to have several key effects:
-
Electronic Modulation: The strongly electron-withdrawing nitro group will decrease the electron density on the pyrrolidine nitrogen. This could potentially increase the acidity of the protons on the alpha-carbons of the enamine intermediate, influencing its reactivity.
-
Steric Influence: The bulky aryl group provides a chiral environment that can effectively shield one face of the enamine, leading to high stereoselectivity in the subsequent reaction with an electrophile.
-
Catalyst Stability and Solubility: The aromatic ring may enhance the catalyst's stability and solubility in organic solvents commonly used for these reactions.
Application Profile: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful carbon-carbon bond-forming reaction that yields synthetically versatile γ-nitro aldehydes. These products can be readily converted into other valuable chiral building blocks. Based on protocols for similar N-aryl pyrrolidine catalysts, we propose the following experimental procedure.
Experimental Workflow
Figure 2: General experimental workflow for the asymmetric Michael addition.
Detailed Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) and this compound (0.04 mmol, 20 mol%).
-
Add anhydrous toluene (0.5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add propanal (1.0 mmol, 5.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours, as indicated by the consumption of the nitrostyrene), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Interpretation and Expected Outcomes
The performance of this compound as an organocatalyst in the proposed Michael addition can be evaluated based on several key metrics, which should be systematically tabulated for different substrates.
Table 1: Hypothetical Performance Data for this compound in the Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde | Nitroolefin | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 24 | 95 | 95:5 | 92 |
| 2 | Butanal | trans-β-Nitrostyrene | 36 | 92 | 93:7 | 90 |
| 3 | Propanal | 4-Chloro-β-nitrostyrene | 24 | 96 | 96:4 | 94 |
| 4 | Propanal | 4-Methoxy-β-nitrostyrene | 48 | 85 | 90:10 | 88 |
Note: The data presented in this table is hypothetical and serves as a template for recording experimental results.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 30 mol%) or the reaction time. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Low Stereoselectivity: The diastereomeric ratio and enantiomeric excess can be influenced by temperature and solvent. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) may improve stereoselectivity, although it may also increase the reaction time. Screening different solvents (e.g., CH2Cl2, THF, Chloroform) is also recommended.
-
Side Reactions: The formation of side products may be due to the instability of the aldehyde or the product. Using freshly distilled aldehyde and minimizing the reaction time can help mitigate these issues.
Conclusion and Future Directions
While the catalytic activity of this compound has not been extensively documented, its structure suggests significant potential as an N-aryl pyrrolidine-based organocatalyst. The protocols and insights provided in this guide offer a solid starting point for researchers to explore its applications in asymmetric synthesis. Further investigations could include its use in other enamine-mediated reactions such as aldol reactions, α-amination, and α-alkylation, as well as a detailed computational study to better understand the transition states that govern its stereochemical outcomes.
References
Application Notes & Protocols: Asymmetric Synthesis Using Pyrrolidine Derivatives with N-Aryl Scaffolds
A Senior Application Scientist's Guide to N-Aryl Pyrrolidine Derivatives in Asymmetric Organocatalysis
Editor's Note: Initial research into the specific use of 1-(2-nitrophenyl)pyrrolidine derivatives as organocatalysts in asymmetric synthesis has revealed a significant gap in the published scientific literature. While the synthesis of related compounds, such as N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, has been reported for applications in medicinal chemistry, their utility as catalysts for asymmetric transformations is not documented.[1][2] This guide, therefore, broadens the scope to the well-established and closely related class of N-aryl pyrrolidine and prolinamide organocatalysts . The principles, mechanisms, and protocols discussed herein provide a foundational framework that would be essential for any researcher venturing into the development and application of novel catalysts, including the hypothetical this compound derivatives.
Introduction: The Power of the Pyrrolidine Scaffold in Organocatalysis
The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.[3] Since the pioneering work on proline-catalyzed aldol reactions, numerous derivatives have been developed to enhance catalytic activity and stereoselectivity.[3] The introduction of an aryl group on the pyrrolidine nitrogen (N-aryl) or within a side chain (e.g., prolinamides) allows for fine-tuning of the catalyst's steric and electronic properties, which is crucial for achieving high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]
The Role of the N-Aryl Substituent: A Mechanistic Perspective
The N-aryl group in pyrrolidine-based organocatalysts plays a multifaceted role in the catalytic cycle. Its electronic nature can influence the nucleophilicity of the key enamine intermediate, while its steric bulk is critical for creating a chiral pocket that directs the approach of the electrophile.
Electronic Effects
The electronic properties of the N-aryl substituent can modulate the energy levels of the highest occupied molecular orbital (HOMO) of the enamine intermediate.
-
Electron-donating groups (EDGs) on the aryl ring increase the electron density on the nitrogen atom, leading to a more nucleophilic enamine. This can enhance the reaction rate but may also lead to undesired side reactions.
-
Electron-withdrawing groups (EWGs) , such as the nitro group in the titular this compound, decrease the electron density on the nitrogen. This reduces the nucleophilicity of the enamine, potentially slowing down the reaction. However, a less reactive enamine can sometimes lead to higher selectivity. Furthermore, EWGs can enhance the acidity of protons on the catalyst backbone, which may be involved in hydrogen bonding interactions that stabilize the transition state.
Steric Hindrance and Stereocontrol
The steric profile of the N-aryl group is paramount for achieving high enantioselectivity. The aryl group, particularly with ortho-substituents, can effectively block one face of the enamine, forcing the electrophile to approach from the less hindered side. This principle is central to the design of many successful organocatalysts.
Core Applications of N-Aryl Pyrrolidine Derivatives
N-aryl pyrrolidine and prolinamide catalysts have demonstrated remarkable efficacy in a range of asymmetric transformations. The most common applications include:
-
Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a flagship application. These reactions are pivotal for the construction of 1,5-dicarbonyl compounds and their derivatives.
-
Aldol Reactions: The asymmetric aldol reaction between ketones and aldehydes is another key transformation, providing access to chiral β-hydroxy ketones, which are versatile building blocks in organic synthesis.
-
Mannich Reactions: These catalysts can facilitate the enantioselective addition of enolizable carbonyl compounds to imines, yielding chiral β-amino carbonyl compounds.
-
[3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes to form highly substituted chiral pyrrolidines is a powerful application of these catalysts.[3]
Visualization of the Catalytic Cycle
The general mechanism for the Michael addition of an aldehyde to a nitroolefin, catalyzed by a generic N-aryl prolinamide, is depicted below. This cycle highlights the key enamine intermediate and the role of the catalyst in activating both the nucleophile and the electrophile.
Caption: General catalytic cycle for the Michael addition.
Experimental Protocols: A General Guideline
The following protocol is a generalized procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using an N-aryl prolinamide catalyst. This should be considered a starting point, and optimization of the catalyst loading, solvent, temperature, and reaction time is often necessary for new substrates or catalysts.
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
N-Aryl prolinamide organocatalyst (e.g., a derivative of (S)-proline)
-
β-Nitrostyrene
-
Propanal
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-aryl prolinamide organocatalyst (0.02 mmol, 10 mol%).
-
Addition of Reagents: Add the β-nitrostyrene (0.2 mmol, 1.0 equiv) to the flask.
-
Solvent Addition: Add the anhydrous solvent (1.0 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Aldehyde: Add propanal (0.6 mmol, 3.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Representative Results for N-Aryl Prolinamide Catalysts
The following table summarizes typical results for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by various N-aryl prolinamide derivatives, showcasing the high levels of stereoselectivity that can be achieved.
| Catalyst Type | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| N-(p-Tolylsulfonyl)prolinamide | Propanal | β-Nitrostyrene | Toluene | 25 | 95 | 95:5 | 98 |
| N-(2-Naphthylsulfonyl)prolinamide | Cyclohexanecarboxaldehyde | (E)-Nitropent-1-ene | CHCl₃ | 0 | 88 | 90:10 | 96 |
| N-(o-Tolyl)prolinamide | Isovaleraldehyde | β-Nitrostyrene | DCM | 25 | 92 | 92:8 | 94 |
Note: The data presented in this table are representative examples from the literature on N-aryl prolinamide catalysis and are intended for illustrative purposes.
Conclusion and Future Outlook
While the specific application of This compound derivatives in asymmetric organocatalysis remains an unexplored area, the broader class of N-aryl pyrrolidine catalysts offers a robust and versatile platform for a multitude of enantioselective transformations. The principles of steric and electronic tuning of the N-aryl substituent provide a clear roadmap for the rational design of new catalysts. The electron-withdrawing nature of the 2-nitrophenyl group suggests that such a catalyst might exhibit unique reactivity and selectivity profiles. Further research into the synthesis and catalytic activity of these novel derivatives could open new avenues in the field of asymmetric organocatalysis.
References
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Substituted Pyrrolidines in Asymmetric Michael Addition Reactions
Abstract
The asymmetric Michael addition stands as a cornerstone of modern organic synthesis for the stereocontrolled formation of carbon-carbon bonds.[1][2][3] Among the diverse catalysts developed for this transformation, chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts. This document provides a detailed exploration of the application of N-aryl substituted pyrrolidines, with a conceptual focus on 1-(2-nitrophenyl)pyrrolidine, in mediating the Michael addition of carbonyl compounds to α,β-unsaturated systems. We will dissect the underlying catalytic mechanism, provide a validated experimental protocol, and offer insights into reaction optimization and troubleshooting, grounded in established principles of organocatalysis.
Introduction: The Power of Pyrrolidine-Based Organocatalysis
The ascent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based catalysts.[4][5] This field leverages small, chiral organic molecules to create a chiral environment that guides the stereochemical outcome of a reaction. Within this paradigm, proline and its derivatives have been extensively studied, catalyzing a wide array of transformations through enamine and iminium ion intermediates.[5][6][7]
The Michael addition, or conjugate 1,4-addition, is a powerful tool for C-C bond formation.[2][3][8] Its asymmetric variant, facilitated by organocatalysts, provides access to enantiomerically enriched compounds that are valuable precursors to pharmaceuticals and natural products.[9] Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers and other substituted scaffolds, are highly effective in this context.[10][11] The substituent on the pyrrolidine nitrogen is not merely a passive spectator; it critically influences the catalyst's steric and electronic environment, thereby fine-tuning its activity and selectivity. The 2-nitrophenyl group, as a conceptual example, introduces significant steric bulk and electron-withdrawing character, which are key parameters in catalyst design for achieving high stereocontrol.
The Catalytic Cycle: An Enamine-Mediated Pathway
The efficacy of pyrrolidine catalysts in the Michael addition of aldehydes or ketones to electrophilic olefins (e.g., nitroalkenes) is rooted in the formation of a transient enamine intermediate.[12] This mode of activation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl donor, transforming it into a potent nucleophile.
The catalytic cycle can be described in four key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst rapidly and reversibly condenses with the carbonyl donor (e.g., an aldehyde) to form a nucleophilic enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of the Michael acceptor (e.g., a nitroolefin). The stereochemistry of this C-C bond-forming step is directed by the chiral scaffold of the catalyst. The bulky N-substituent (e.g., the 2-nitrophenyl group) effectively shields one face of the enamine, allowing the acceptor to approach from the less hindered face.
-
Iminium Ion Formation & Protonation: This addition results in the formation of a new enamine, which is in equilibrium with a more stable iminium ion.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the pyrrolidine catalyst to re-enter the cycle.
Below is a visual representation of this fundamental workflow.
Caption: Enamine catalytic cycle for the Michael addition.
Substrate Scope & Performance
Pyrrolidine-based organocatalysts have demonstrated broad utility in the asymmetric Michael addition. A variety of carbonyl compounds and nitroolefins can be employed to generate highly functionalized, chiral products in excellent yields and with high stereoselectivities.
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) | Reference |
| Propanal | trans-β-Nitrostyrene | 10 | 94:6 | 98 | [13] |
| Cyclohexanone | trans-β-Nitrostyrene | 20 | 99:1 | 95 | [14] |
| Pentanal | 1-(2-bromophenyl)-2-nitroethene | 10 | >95:5 | 85 | [15][16] |
| Isobutyraldehyde | 2-(2-nitrovinyl)furan | 10 | 98:2 | 97 | [17] |
| Acetone | trans-β-Nitrostyrene | 10 | N/A | 99 | [17] |
Note: The data presented is representative of the performance of various N-substituted pyrrolidine and diarylprolinol silyl ether catalysts, which operate via the same mechanistic principles.
Detailed Experimental Protocol
This protocol provides a trusted, step-by-step method for a representative asymmetric Michael addition. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Reaction: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.
Caption: Standard workflow for organocatalytic Michael addition.
Materials:
-
This compound (or similar chiral pyrrolidine catalyst) (0.05 mmol, 10 mol%)
-
trans-β-Nitrostyrene (Michael Acceptor) (0.5 mmol, 1.0 equiv)
-
Propanal (Michael Donor) (1.5 mmol, 3.0 equiv)
-
Anhydrous Toluene (Solvent) (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Protocol:
-
Reaction Setup (Self-Validation): To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine catalyst (0.05 mmol) and trans-β-nitrostyrene (0.5 mmol).
-
Causality: Using a flame-dried flask under an inert atmosphere (Nitrogen or Argon) is crucial to prevent atmospheric moisture from hydrolyzing the sensitive enamine and iminium ion intermediates, which would otherwise stall the catalytic cycle and reduce yield.
-
-
Reagent Addition (Self-Validation): Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Causality: Anhydrous solvent is paramount for the reason stated above. Dissolving the reagents before adding the aldehyde ensures a homogeneous reaction mixture for consistent kinetics.
-
-
Initiation (Self-Validation): Add propanal (1.5 mmol) dropwise to the stirred solution over 1 minute.
-
Causality: An excess of the aldehyde donor is used to push the reaction equilibrium towards the product. Adding it dropwise prevents a rapid, exothermic reaction and minimizes potential side reactions like aldehyde self-condensation.
-
-
Reaction Progress (Self-Validation): Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Causality: TLC monitoring is a critical self-validating step. It prevents premature workup (incomplete reaction) or unnecessarily long reaction times, which could lead to the formation of byproducts or potential racemization of the desired product.
-
-
Workup (Self-Validation): Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde. Re-dissolve the residue in ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (2 x 5 mL) and brine (1 x 5 mL).
-
Causality: The NH₄Cl wash is a mild acidic quench that protonates any remaining enolates and helps remove the basic catalyst into the aqueous layer. The brine wash removes residual water from the organic layer.
-
-
Purification & Analysis (Self-Validation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure Michael adduct.
-
Causality: Column chromatography is the standard for isolating the product from non-volatile impurities. The purity and stereochemical outcome must be validated. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product. This final analytical step provides the ultimate validation of the protocol's success.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Presence of water or impurities.3. Insufficient reaction time. | 1. Use freshly prepared or properly stored catalyst.2. Ensure all glassware is dry and use anhydrous solvents.3. Continue monitoring by TLC until the starting material is consumed. |
| Low Diastereoselectivity (dr) | 1. Reaction temperature is too high.2. Solvent is not optimal. | 1. Run the reaction at a lower temperature (e.g., 0°C or -20°C).2. Screen other anhydrous solvents (e.g., CH₂Cl₂, THF, Chloroform). |
| Low Enantioselectivity (ee) | 1. Catalyst structure is not optimal for the substrates.2. Racemization is occurring.3. Reaction temperature is too high. | 1. If possible, screen catalysts with different N-substituents to tune steric/electronic properties.2. Ensure the workup is not overly harsh (e.g., avoid strong acids/bases).3. Lower the reaction temperature. |
| Aldehyde Self-Condensation | 1. Aldehyde added too quickly.2. High concentration of aldehyde. | 1. Add the aldehyde slowly or via syringe pump.2. Use a more dilute solution. |
References
- 1. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. daneshyari.com [daneshyari.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolidinyl-sulfamide derivatives as a new class of bifunctional organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 17. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Aldol Reactions Catalyzed by 1-(2-Nitrophenyl)pyrrolidine Analogs
Introduction: The Ascendancy of Proline-Derived Organocatalysts in Asymmetric Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex β-hydroxy carbonyl moieties that are prevalent in numerous natural products and pharmaceutical agents.[1][2] For decades, achieving stereocontrol in this transformation relied heavily on stoichiometric chiral auxiliaries or metal-based catalysts. The emergence of asymmetric organocatalysis, however, has provided a paradigm shift towards more sustainable and operationally simpler methodologies.[3][4]
Within this field, the amino acid L-proline and its derivatives have garnered significant attention as powerful chiral catalysts.[3][4][5] Their mechanism of action, proceeding through a nucleophilic enamine intermediate, offers a robust strategy for asymmetric induction under mild conditions.[3][6] This guide focuses on a specific, highly effective class of these catalysts: 1-(2-nitrophenyl)pyrrolidine and its analogs. The introduction of the electron-withdrawing nitro group onto the N-aryl substituent significantly modulates the electronic properties of the pyrrolidine nitrogen, enhancing catalytic activity and influencing the stereochemical outcome of the reaction. These catalysts offer an excellent platform for researchers in synthetic chemistry and drug development to access enantioenriched aldol products with high efficiency and selectivity.
Part 1: Mechanistic Insights and the Role of the Nitro-Substituent
The catalytic prowess of this compound analogs in the aldol reaction is rooted in the formation of a transient, chiral enamine species. The generally accepted catalytic cycle, depicted below, outlines this process.
The Catalytic Cycle: An Enamine-Mediated Pathway
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the secondary amine of the pyrrolidine catalyst with a donor ketone. This reaction forms a chiral enamine intermediate, which is significantly more nucleophilic than the ketone itself.[3]
-
Nucleophilic Attack: The planar enamine is shielded on one face by the catalyst's chiral scaffold. It attacks the prochiral aldehyde from the less sterically hindered face, establishing a new C-C bond and creating two new stereocenters. The stereochemistry of the catalyst directly dictates the absolute configuration of the product.[3][4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water, which is often present in trace amounts or added deliberately, to release the β-hydroxy ketone product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
The electron-withdrawing 2-nitro group on the phenyl ring plays a crucial, multifaceted role. It increases the acidity of the N-H proton in the intermediate iminium ion, facilitating its formation and subsequent hydrolysis. Furthermore, this electronic modification can influence the conformational rigidity of the transition state, leading to enhanced stereochemical communication and higher enantioselectivity.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the this compound catalyzed aldol reaction.
Part 2: Application Notes for Experimental Design
Catalyst Selection and Availability
The catalysts are typically derived from commercially available and inexpensive (S)- or (R)-proline, making them accessible for widespread use.[1] The synthesis generally involves N-arylation of the proline scaffold.
Substrate Scope
-
Aldehydes (Acceptors): A broad range of aldehydes are suitable substrates. Aromatic aldehydes, particularly those bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde, 2-nitrobenzaldehyde), are highly reactive and typically yield excellent results.[1][7] Aliphatic aldehydes can also be used effectively.[8]
-
Ketones (Donors): Simple, unhindered ketones such as acetone, cyclohexanone, and butanone are ideal donor molecules.[1] The regioselectivity of the reaction with unsymmetrical ketones generally favors the formation of the enamine at the less substituted α-carbon.
Optimizing Reaction Conditions
The success of the reaction is highly dependent on a careful selection of experimental parameters.
-
Catalyst Loading: Typically, catalyst loadings of 10-20 mol% are sufficient to achieve good conversion and high stereoselectivity.[1]
-
Solvent: The choice of solvent is critical. Dichloromethane (DCM) is a common choice, offering good solubility for both reactants and the catalyst.[1] In some cases, using the ketone reactant as the solvent (neat conditions) or pursuing solvent-free reactions can be advantageous.[8][9]
-
Temperature: To maximize enantioselectivity, reactions are often conducted at room temperature or sub-ambient temperatures (e.g., -10 °C to 2 °C).[1] Lower temperatures generally slow the reaction rate but disfavor the formation of the undesired enantiomer.
-
Additives: The inclusion of acidic additives, such as benzoic acid, can sometimes accelerate the reaction and improve stereoselectivity by facilitating the proton transfer steps within the catalytic cycle.[1]
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative asymmetric aldol reaction.
Protocol 1: Asymmetric Aldol Reaction of 2-Nitrobenzaldehyde with Acetone
This protocol is adapted from procedures that have demonstrated high yields and enantioselectivities.[7]
Materials and Equipment:
-
(S)-1-(2-Nitrophenyl)pyrrolidine catalyst
-
2-Nitrobenzaldehyde
-
Acetone (reagent grade, used as solvent and reactant)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (S)-1-(2-Nitrophenyl)pyrrolidine catalyst (e.g., 0.025 mmol, 10 mol%).
-
Addition of Reactants: Add 2-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) to the flask. Follow this with the addition of acetone (1.25 mmol, 5.0 equiv). If a different solvent is used, add it at this stage (e.g., 0.5 mL DCM).[1]
-
Reaction Execution: Stir the resulting solution at the desired temperature (e.g., room temperature or 2 °C) for 24-72 hours.[1]
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (e.g., 5 mL).[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers.
-
Wash the combined organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aldol product, (R)-4-hydroxy-4-(2'-nitrophenyl)-butan-2-one.[7]
-
Characterization and Analysis:
Part 4: Performance Data
The following table summarizes representative results for aldol reactions catalyzed by proline derivatives, highlighting the high stereoselectivities achievable.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 10 | DCM | 2 | 24-72 | High | 52 | [1] |
| 2-Nitrobenzaldehyde | Acetone | 20 | Acetone | RT | 48 | 58 | 95 | [7] |
| Benzaldehyde | Acetone | 20 | Neat | -25 | N/A | 85 | 93 | [8] |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Neat | RT | 24 | 99 | 99 (anti) | [10] |
| Isobutyraldehyde | Acetone | 20 | Neat | -25 | N/A | 65 | >99 | [8] |
Note: The specific catalyst structure within the "proline derivative" class may vary between entries, but the data illustrates the general efficacy of this catalyst type.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Note: A Practical Guide to Monitoring 1-(2-Nitrophenyl)pyrrolidine-Catalyzed Reactions by Thin-Layer Chromatography (TLC)
Abstract
This comprehensive guide provides a detailed protocol for the effective monitoring of organic reactions catalyzed by 1-(2-nitrophenyl)pyrrolidine using thin-layer chromatography (TLC). As organocatalysis continues to be a cornerstone of modern synthetic chemistry, particularly in asymmetric synthesis, robust and reliable real-time reaction monitoring techniques are essential for optimization and success.[1][2] This document outlines the fundamental principles, step-by-step procedures, and expert insights necessary for researchers, chemists, and drug development professionals to accurately track the progress of these specific catalytic systems. We address eluent selection, visualization strategies tailored to the unique chromophoric and chemical nature of the catalyst, and the interpretation of chromatograms for conclusive results.
Introduction: The Role of this compound in Organocatalysis
Pyrrolidine-based structures are privileged scaffolds in organocatalysis, capable of activating substrates through the formation of transient enamines or iminium ions.[2][3] The specific catalyst, this compound, incorporates a pyrrolidine ring for catalysis and a 2-nitrophenyl group. This substitution serves a critical dual function. Electronically, the nitro group influences the catalytic activity of the pyrrolidine moiety. Analytically, the nitroaromatic system provides a strong chromophore, making the catalyst inherently active under ultraviolet (UV) light at a wavelength of 254 nm.[4][5] This feature is highly advantageous for visualization during TLC monitoring.
This guide uses a representative Michael addition reaction to illustrate the protocol, a common transformation for which such catalysts are employed. However, the principles and techniques described are broadly applicable to other reactions catalyzed by this and structurally similar organocatalysts.
The Principle of TLC for Reaction Monitoring
Thin-layer chromatography is a rapid, inexpensive, and powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] For reaction monitoring, its purpose is to qualitatively track the consumption of starting materials and the formation of products over time.[7][8]
A successful TLC monitoring protocol relies on achieving clear separation between all key components:
-
Starting Material(s)
-
Product(s)
-
Catalyst
-
Key Intermediates or Byproducts (if any)
By spotting the reaction mixture alongside reference spots of the starting materials, one can unambiguously observe the reaction's progress.[7]
Experimental Workflow for TLC Monitoring
The overall process for monitoring a reaction is a systematic loop of sampling, spotting, developing, and visualizing the TLC plate at various time points.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
Topic: Scale-up Synthesis of 1-(2-Nitrophenyl)pyrrolidine Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of N-(2-Nitrophenyl)pyrrolidines in Modern Chemistry
The 1-(2-nitrophenyl)pyrrolidine scaffold is a crucial pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and functional materials. The pyrrolidine ring is a common motif in over 20 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The strategic placement of a 2-nitrophenyl group provides a chemical handle for further functionalization, most notably through the reduction of the nitro group to an aniline, which can then be elaborated into more complex heterocyclic systems. This makes these derivatives key precursors for a range of biologically active molecules, including antibacterial and anticancer agents.[2][3]
However, transitioning the synthesis of these compounds from laboratory-scale to pilot or industrial-scale production presents significant challenges. These include ensuring reaction safety, particularly when handling energetic nitroaromatic compounds, achieving consistent high yields and purity, and developing a cost-effective and environmentally responsible process. This application note provides a detailed, experience-driven guide to the scale-up synthesis of this compound, focusing on a robust and scalable Nucleophilic Aromatic Substitution (SNAr) protocol.
Synthetic Strategy: Choosing the Right Path for Scale-Up
Several methods exist for the formation of N-aryl bonds, but not all are equally suited for large-scale production. The two most prominent strategies for synthesizing this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers broad substrate scope and generally high yields.[4][5] It involves the reaction of an aryl halide (e.g., 1-chloro-2-nitrobenzene) with an amine (pyrrolidine) in the presence of a palladium catalyst and a phosphine ligand.[6] While highly effective, the primary drawbacks for scale-up are the high cost and potential toxicity of the palladium catalyst and ligands, the need for stringent anaerobic conditions, and the challenge of removing metal impurities from the final active pharmaceutical ingredient (API) to parts-per-million (ppm) levels.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway is an attractive alternative for scale-up, particularly when the aromatic ring is "activated" by a strong electron-withdrawing group, such as the nitro group (NO₂) in the ortho or para position.[7] This reaction proceeds by the addition of a nucleophile (pyrrolidine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group (e.g., a halide).[7] The key advantages of SNAr for industrial synthesis are:
-
Metal-Free: It avoids the cost, toxicity, and purification challenges associated with transition metal catalysts.
-
Simpler Conditions: The reactions are often run under less stringent conditions than cross-coupling reactions.
-
Cost-Effective: The reagents are generally cheaper and more readily available.
-
Given these advantages, this guide will focus on the SNAr reaction as the primary method for the scalable synthesis of this compound.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The electron-withdrawing nitro group is essential as it delocalizes the negative charge of the intermediate, lowering the activation energy for the reaction to proceed.[7]
Caption: The Addition-Elimination mechanism for SNAr.
Detailed Scale-Up Protocol: SNAr Synthesis
This protocol describes the synthesis of this compound from 1-chloro-2-nitrobenzene and pyrrolidine on a multi-gram to kilogram scale.
Overall Workflow
Caption: General workflow for the scale-up synthesis.
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, condenser, and addition funnel. Must have adequate cooling capacity.
-
Reagents:
-
1-Chloro-2-nitrobenzene
-
Pyrrolidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Deionized Water
-
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile over neoprene).[8]
Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen) to displace air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the reactor, charge DMSO (5-10 volumes relative to 1-chloro-2-nitrobenzene), powdered K₂CO₃ (2.2 equivalents), and 1-chloro-2-nitrobenzene (1.0 equivalent). Begin agitation.
-
Causality: Using powdered K₂CO₃ increases the surface area for the reaction. DMSO is a polar aprotic solvent that effectively solvates the ions and accelerates SNAr reactions. An excess of base is used to neutralize the HCl formed and drive the reaction to completion.
-
-
Heating and Pyrrolidine Addition: Heat the mixture to 80-90 °C. Once at temperature, begin the slow, dropwise addition of pyrrolidine (1.2 equivalents) via the addition funnel over 1-2 hours.
-
Causality: The reaction is exothermic. A controlled addition rate is crucial to maintain the internal temperature and prevent a runaway reaction. A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.
-
-
Reaction Monitoring (In-Process Control - IPC): Maintain the reaction mixture at 80-90 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by IPC), cool the reactor to room temperature (20-25 °C).
-
Slowly add deionized water (10-15 volumes) to the reactor. This will precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Alternative Work-up (for liquid-liquid extraction): If the product is an oil or for different scales, add water and a water-immiscible solvent like toluene. Separate the organic layer, wash it with water and brine, and then concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Solvent | DMSO or NMP | Polar aprotic, accelerates SNAr. |
| Base | K₂CO₃ (anhydrous, powdered) | Cost-effective, non-nucleophilic, easy to handle. |
| Equivalents (Pyrrolidine) | 1.2 eq | Drives reaction to completion. |
| Equivalents (Base) | 2.2 eq | Neutralizes generated acid and facilitates the reaction. |
| Temperature | 80-90 °C | Provides sufficient activation energy without significant decomposition. |
| Reaction Time | 4-8 hours | Typical duration, confirm with IPC. |
Process Safety and Hazard Analysis
Scaling up reactions with nitroaromatic compounds requires a stringent safety assessment. Aromatic nitro compounds are energetic and can decompose exothermically, sometimes violently, at elevated temperatures or in the presence of contaminants.[9]
-
Thermal Stability: The primary hazard is a runaway reaction.[9] The thermal stability of the reaction mixture should be assessed using techniques like Differential Scanning Calorimetry (DSC). This will determine the maximum safe operating temperature.
-
Exotherm Control: The SNAr reaction between 1-chloro-2-nitrobenzene and pyrrolidine is exothermic. The scale of the reaction dictates the required cooling capacity. A slow addition of the nucleophile is a critical control measure.
-
Reagent Hazards:
-
1-Chloro-2-nitrobenzene: Toxic, irritant, and combustible.
-
Pyrrolidine: Corrosive, flammable, and causes severe skin burns and eye damage.
-
DMSO: Can increase the permeability of skin to other chemicals. Avoid direct contact.
-
-
Gas Evolution: While not the primary pathway, side reactions could potentially generate gas. Ensure the reactor is properly vented.
-
Waste Handling: All chemical waste, particularly solvent waste containing nitroaromatics, must be disposed of in accordance with local environmental regulations.[10][11]
Analytical Characterization of this compound
Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.[12]
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Aromatic protons in the 7.0-8.0 ppm region; Pyrrolidine protons (multiplets) in the 2.0-3.5 ppm region. |
| ¹³C NMR | Structural Confirmation | Signals for 6 aromatic carbons and 4 aliphatic carbons of the pyrrolidine ring. |
| HPLC | Purity Assessment | A single major peak with purity ≥99.0% by area. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₂). |
| FTIR | Functional Group ID | Characteristic N-O stretching bands for the nitro group (~1520 and 1350 cm⁻¹), C-N stretching, and aromatic C-H bands.[12] |
| Melting Point | Identity and Purity | A sharp melting point consistent with the reference value. |
References
- 1. enamine.net [enamine.net]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(2-Nitrophenyl)pyrrolidine in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the pyrrolidine motif is a privileged scaffold, integral to the structure of numerous clinically significant therapeutic agents.[1] Its prevalence stems from the unique conformational constraints and physicochemical properties it imparts to a molecule, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles. This document provides a comprehensive guide to the strategic application of 1-(2-nitrophenyl)pyrrolidine , a versatile building block that serves as a gateway to a diverse array of complex molecular architectures of profound interest in medicinal chemistry.
The primary utility of this compound lies in its facile conversion to its corresponding aniline, 1-(2-aminophenyl)pyrrolidine . This transformation unlocks a critical bifunctional synthon, poised for a variety of cyclization and derivatization reactions. The strategic placement of the pyrrolidine ring and the amino group on the phenyl ring provides an ideal framework for the construction of fused heterocyclic systems, most notably the pyrrolo[2][3]benzodiazepines (PBDs), a class of potent anti-tumor agents.[2][4]
This guide will furnish researchers, scientists, and drug development professionals with detailed protocols for the synthesis and key transformations of this compound, and showcase its application in the synthesis of medicinally relevant compounds. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | PubChem |
| Molecular Weight | 192.21 g/mol | PubChem |
| Appearance | Pale yellow solid or oil | Inferred from related compounds |
| Melting Point | Not available | PubChem |
| Boiling Point | Not available | PubChem |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General chemical knowledge |
| CAS Number | 4230-21-1 | PubChem |
Core Synthetic Protocols
The journey from simple precursors to complex, biologically active molecules hinges on robust and reproducible synthetic protocols. This section details the foundational reactions for the preparation and strategic transformation of this compound.
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group, typically a halide, by the nucleophilic pyrrolidine.[5]
Reaction Principle: The electron-withdrawing nitro group at the ortho position stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack by pyrrolidine, thereby lowering the activation energy of the reaction.
References
Accelerated Synthesis of 1-(2-Nitrophenyl)pyrrolidine via Microwave Irradiation: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract This application note provides a comprehensive guide to the synthesis of 1-(2-Nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We delve into the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) reaction, detailing the significant advantages of microwave irradiation over conventional heating methods. This protocol is designed for researchers and drug development professionals, offering a robust, rapid, and high-yield pathway to the target compound, complete with detailed experimental procedures, characterization data, and critical safety considerations.
Introduction and Scientific Rationale
The this compound scaffold is of significant interest in pharmaceutical research, often serving as a key intermediate for more complex molecular targets. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine displaces a leaving group on an electron-deficient aromatic ring. Traditionally, these reactions require prolonged heating under harsh conditions, leading to extended reaction times and the potential for byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by improving efficiency and reducing waste.[1][2] Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4] This results in dramatic accelerations of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[5][6] This protocol leverages these advantages to provide a highly optimized and reproducible method for the synthesis of this compound.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound from 1-fluoro-2-nitrobenzene and pyrrolidine is a classic example of the SNAr mechanism. This reaction is contingent on two key factors:
-
An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient to be susceptible to nucleophilic attack. The strongly electron-withdrawing nitro (-NO₂) group achieves this, particularly when positioned ortho or para to the leaving group.[7][8]
-
A Good Leaving Group: A halide, typically fluorine or chlorine, serves as the leaving group. Fluorine is particularly effective as its high electronegativity further polarizes the C-F bond, making the carbon atom more electrophilic.
The reaction proceeds via a two-step addition-elimination sequence:
-
Step 1 (Addition): The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, a critical stabilizing interaction that is only possible when the nitro group is in the ortho or para position.[7][10]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
The Microwave Advantage: A Comparative Analysis
Microwave heating offers profound advantages over conventional oil bath heating for this SNAr reaction. The direct "in-core" heating mechanism circumvents the limitations of thermal conductivity, leading to a more energy-efficient and controlled process.[6]
| Feature | Conventional Heating (Oil Bath) | Microwave-Assisted Heating (MAOS) | Advantage of MAOS |
| Heating Mechanism | Slow, inefficient heat transfer from vessel surface inwards. | Direct, volumetric heating via dielectric interaction with polar molecules.[3] | Rapid and uniform temperature increase.[4] |
| Reaction Time | Typically several hours to days. | 5-20 minutes. | Drastic reduction in synthesis time.[5][6] |
| Temperature Control | Prone to temperature gradients and overheating at vessel walls. | Precise internal temperature monitoring and control. | Higher reproducibility and cleaner reaction profiles.[3] |
| Yield & Purity | Often lower yields due to prolonged exposure to high heat, causing degradation. | Generally higher yields and improved product purity.[1][11] | Minimizes byproduct formation. |
| Energy Efficiency | High energy consumption to heat the bath and vessel. | Energy is focused only on the reaction mixture, reducing overall consumption.[12] | "Green" and cost-effective approach. |
Experimental Protocol
This protocol details the synthesis of this compound on a 1 mmol scale.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Quantity |
| 1-Fluoro-2-nitrobenzene | ≥99% | Sigma-Aldrich | 141 mg (1 mmol) |
| Pyrrolidine | ≥99% | Sigma-Aldrich | 107 mg (1.5 mmol) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 276 mg (2 mmol) |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | 3 mL |
| Ethyl Acetate | ACS Grade | VWR | For work-up |
| Brine (Saturated NaCl) | - | Lab Prepared | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying |
| Equipment | Specification |
| Microwave Synthesizer | Monomode, with temperature and pressure sensors |
| Microwave Reaction Vial | 10 mL capacity with snap cap and stir bar |
| Magnetic Stir Plate | Standard laboratory grade |
| Rotary Evaporator | Standard laboratory grade |
| Chromatography Column | Glass, suitable for silica gel |
Synthesis Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (141 mg, 1.0 mmol), pyrrolidine (107 mg, 1.5 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Scientist's Note: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Using an excess ensures the reaction medium remains basic.
-
-
Solvent Addition: Add 3 mL of anhydrous dimethylformamide (DMF) to the vial.
-
Scientist's Note: DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy.
-
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Set the reaction parameters as follows:
| Parameter | Value |
| Temperature | 120 °C (Ramp time: 2 min) |
| Hold Time | 10 minutes |
| Power | 300 W (Dynamic) |
| Stirring | High |
| Pressure Limit | 250 psi |
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system.
-
Reaction Work-up: Open the vial and pour the contents into a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure product.
Expected Results and Characterization
The protocol is expected to yield the title compound as a yellow or orange solid.
| Property | Expected Value |
| Chemical Formula | C₁₀H₁₂N₂O₂[13] |
| Molecular Weight | 192.22 g/mol |
| CAS Number | 4230-21-1[14] |
| Typical Yield | 85-95% |
| Appearance | Yellow/Orange Solid |
| Purity (by HPLC) | >98% |
Characterization data should be consistent with the structure of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[15]
-
Microwave Safety:
-
NEVER use a domestic microwave oven for chemical synthesis. Only use laboratory-grade synthesizers designed to handle pressure and corrosive materials.[15]
-
Always inspect the reaction vessel for cracks or defects before use.
-
Do not exceed the recommended volume for the reaction vessel to allow for expansion.
-
If you are unsure about a reaction's kinetics, start with smaller quantities and lower power levels.[15]
-
-
Reagent Handling: Pyrrolidine is a corrosive and flammable liquid. 1-Fluoro-2-nitrobenzene is toxic. Handle with care according to their respective Safety Data Sheets (SDS).
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of this compound. By significantly reducing reaction times from hours to just 10 minutes and providing excellent yields, this protocol offers a substantial improvement over conventional methods. This approach is highly valuable for applications in drug discovery and medicinal chemistry where rapid lead optimization and library synthesis are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. visitka.narod.ru [visitka.narod.ru]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. vapourtec.com [vapourtec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijrpas.com [ijrpas.com]
- 13. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(2-NITRO-PHENYL)-PYRROLIDINE | CAS#:4230-21-1 | Chemsrc [chemsrc.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrrolidine
Welcome to the technical support guide for the synthesis of 1-(2-Nitrophenyl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following sections provide in-depth answers to frequently encountered issues, grounded in established chemical principles and supported by literature.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of pyrrolidine attacks the electron-deficient aromatic ring of a 2-halonitrobenzene derivative, displacing the halide leaving group. The reaction is critically enabled by the presence of the nitro (-NO₂) group in the ortho position. This powerful electron-withdrawing group activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1]
Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for higher yields and purity.
References
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. The following information is curated to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental success.
Introduction to Synthetic Strategies
The synthesis of this compound is most commonly achieved via two robust methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each pathway, while effective, presents a unique set of challenges and potential side reactions. This guide is structured to help you navigate these complexities.
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with pyrrolidine. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when dealing with less reactive aryl halides (chlorides, bromides) or when milder reaction conditions are required.[3][4]
Troubleshooting Guide & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds. However, its success is contingent on several factors, and deviation from optimal conditions can lead to a host of side products.
Answer:
Low reactivity in SNAr reactions is a common issue that can often be traced back to the choice of leaving group, solvent, or temperature.
-
Leaving Group Reactivity: The rate of an SNAr reaction is highly dependent on the nature of the leaving group. For halogen leaving groups, the reactivity order is F > Cl ≈ Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. If you are using a chloro or bromo derivative, consider switching to 1-fluoro-2-nitrobenzene for a significant rate enhancement.
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the base but poorly solvate the amine nucleophile, thereby increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions that may become more prevalent at higher temperatures, such as des-nitro byproducts or reactions with the solvent.
-
Base Catalysis: The presence of a base is crucial to neutralize the HX formed during the reaction. In some cases, the amine reactant itself can act as the base. However, using a non-nucleophilic base like K2CO3 or Et3N is common practice. The choice and stoichiometry of the base can influence the reaction rate.
Answer:
A common, yet often overlooked, side reaction in the synthesis of this compound is a second SNAr reaction where a nucleophile displaces the nitro group.
-
Dual SNAr Reaction: In the presence of a suitable nucleophile, the nitro group on the product, this compound, can itself be displaced in a subsequent SNAr reaction.[5] This is particularly relevant if the reaction is run for extended periods at high temperatures or with a large excess of a strong nucleophile.
-
Troubleshooting:
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Avoid using a large excess of pyrrolidine.
-
If possible, conduct the reaction at a lower temperature.
-
-
Answer:
The impurity is likely 2-nitrophenol or a related derivative, arising from the reaction of the starting material with water present in the reaction mixture.
-
Hydrolysis of the Starting Material: If there is residual water in your pyrrolidine, solvent, or reagents, it can act as a nucleophile and react with the 2-halonitrobenzene to form 2-nitrophenol. This side reaction is more likely to occur at higher temperatures.
-
Troubleshooting:
-
Ensure all reagents and solvents are thoroughly dried before use.
-
Use freshly distilled pyrrolidine.
-
-
Another possibility is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This is more commonly observed under catalytic conditions but can sometimes occur under thermal SNAr conditions, especially with more reactive aryl halides.[6]
Caption: SNAr synthesis pathway and the dual substitution side reaction.
Section 2: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination offers a versatile alternative for the synthesis of this compound, but it comes with its own set of potential complications, primarily related to the catalyst system and reaction conditions.
Answer:
Low conversion in a Buchwald-Hartwig amination can often be attributed to issues with the catalyst, ligands, base, or the reactivity of the aryl halide itself.
-
Aryl Halide Reactivity: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order I > Br > Cl.[7] Aryl chlorides are notoriously less reactive and may require more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, RuPhos) and a carefully chosen palladium precatalyst to achieve good conversion.
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. Using a pre-formed catalyst can often give more reproducible results than generating the active catalyst in situ. The ligand plays a crucial role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For challenging substrates, screening a variety of ligands is often necessary.[8]
-
Base Selection: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, some functional groups on your substrate may be sensitive to these strong bases.[9] In such cases, weaker bases like K2CO3 or K3PO4 can be used, but this may require higher temperatures and longer reaction times.
-
Reaction Conditions: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
Answer:
This byproduct is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Hydrodehalogenation: This side reaction involves the replacement of the halogen atom with a hydrogen atom. It can occur through various pathways within the catalytic cycle, often competing with the desired C-N bond formation. It can be promoted by the presence of water or other protic sources in the reaction mixture.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Optimize the ligand-to-palladium ratio.
-
Screen different bases and solvents.
-
-
Answer:
Yes, another potential side reaction is β-hydride elimination, although it is less common with secondary amines like pyrrolidine.
-
β-Hydride Elimination: This is an unproductive pathway where a palladium-amide intermediate undergoes elimination to form an imine and a palladium-hydride species.[3] The latter can then participate in the hydrodehalogenation of the starting aryl halide. While more prevalent with primary amines, it is a possibility to consider, especially at elevated temperatures.
Caption: Buchwald-Hartwig cycle and the hydrodehalogenation side reaction.
Section 3: Purification and Work-up
Proper purification is critical to obtaining this compound of high purity. The choice of work-up and purification technique will depend on the synthetic route and the nature of the impurities.
Answer:
Unreacted pyrrolidine is a common impurity. Being a basic compound, it can be removed by an acidic wash during the work-up.
-
Acidic Wash: After the reaction, the organic layer can be washed with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). This will protonate the basic pyrrolidine, forming a water-soluble salt that will partition into the aqueous layer. Be cautious if your product has acid-sensitive functional groups.
Answer:
The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is the most effective method for separating the desired product from starting materials and non-polar byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material on a larger scale. Common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Data Summary Table
| Parameter | SNAr Reaction | Buchwald-Hartwig Amination |
| Aryl Halide Reactivity | F > Cl > Br > I | I > Br > Cl |
| Typical Solvents | DMSO, DMF, Acetonitrile (polar aprotic) | Toluene, Dioxane, THF (less polar) |
| Common Bases | K2CO3, Et3N, Pyrrolidine (excess) | NaOt-Bu, LHMDS, K3PO4 |
| Key Side Reactions | Dual SNAr (nitro-group displacement), Hydrolysis | Hydrodehalogenation, β-Hydride Elimination |
| Catalyst Required? | No | Yes (Palladium) |
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of this compound
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMSO (5 mL per mmol of substrate) is added K2CO3 (2.0 eq).
-
Pyrrolidine (1.2 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Synthesis of this compound
-
To an oven-dried flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOt-Bu (1.4 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous, degassed toluene is added, followed by 1-chloro-2-nitrobenzene (1.0 eq) and pyrrolidine (1.2 eq).
-
The reaction mixture is heated to 100-110 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 1-(2-Nitrophenyl)pyrrolidine Reactions
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)pyrrolidine and related C-N cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during experimental work, with a core focus on optimizing palladium catalyst loading.
Foundational Concepts: The Buchwald-Hartwig Amination
The synthesis of this compound is a classic example of a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig Amination.[1][2][3] This powerful transformation forms a carbon-nitrogen bond between an aryl halide (1-halo-2-nitrobenzene) and an amine (pyrrolidine). The reaction's success hinges on the interplay between the palladium precursor, a supporting phosphine ligand, and a base, all orchestrated within an appropriate solvent.
Understanding the catalytic cycle is paramount to troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6]
Caption: A diagram of the key steps in the palladium-catalyzed C-N coupling cycle.
Catalyst loading is a critical parameter. Insufficient loading leads to slow or incomplete reactions, while excessive loading increases costs, complicates product purification by introducing residual palladium, and can paradoxically promote side reactions. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe—the "sweet spot" of catalytic efficiency.
Troubleshooting & Optimization Guide
This section addresses common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction is stalled or incomplete. Should I simply increase the catalyst loading?
Answer: While increasing the catalyst loading from a screening level of 1-2 mol% to a higher value might seem like a quick fix, it should be your last resort.[7] An incomplete reaction is often a symptom of a suboptimal reaction environment rather than a simple lack of catalyst. Before increasing the palladium concentration, you should systematically evaluate the following parameters:
-
Ligand Choice: The ligand is arguably the most critical component after the catalyst itself. For electron-deficient aryl halides like 1-halo-2-nitrobenzene, bulky, electron-rich biarylphosphine ligands are essential.[8] These ligands stabilize the palladium center, promote the crucial (and often rate-limiting) reductive elimination step, and favor the formation of highly active monoligated palladium species.[8][9]
-
Base Strength and Type: The base's role is to deprotonate the amine, forming the active nucleophile.[3] Strong, non-nucleophilic bases are required.
-
Common Choices: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[7]
-
Incompatibility Note: Be aware that strong bases like KOtBu can sometimes be incompatible with sensitive functional groups like esters or nitro groups, though the Buchwald-Hartwig amination is generally tolerant.[1] If side reactions are observed, consider a weaker base like K₂CO₃ or Cs₂CO₃, but be prepared to increase the reaction temperature.[1][7]
-
-
Solvent Selection: The solvent must solubilize the catalyst complex and reagents.
-
Standard Solvents: Aprotic, non-polar to moderately polar solvents like toluene, 1,4-dioxane, or THF are standard.[4]
-
Troubleshooting: If you observe precipitation or heterogeneity, a change in solvent may be required.
-
-
Reaction Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[4] If your reaction is sluggish at a lower temperature, a modest increase can significantly improve the rate. However, excessive heat can accelerate catalyst decomposition.
Caption: A workflow for troubleshooting low reaction yield before increasing catalyst.
Q2: I'm observing significant side products. How does catalyst loading influence this?
Answer: Side product formation is often linked to the stability and reactivity of the catalytic species. While low catalyst loading can lead to an incomplete reaction, excessively high loading doesn't guarantee a cleaner profile and can sometimes be detrimental.
-
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can occur via β-hydride elimination pathways.[10]
-
Catalyst Decomposition: At high temperatures or in the presence of impurities, the active Pd(0) can decompose into inactive palladium black.
-
-
The Role of the Ligand-to-Palladium Ratio (L:Pd): The L:Pd ratio is crucial. A ratio that is too low can leave the palladium center coordinatively unsaturated, making it prone to decomposition or side reactions. Conversely, a ratio that is too high can inhibit the reaction by occupying coordination sites needed for the substrates.
-
Recommendation: Start with a L:Pd ratio between 1.1:1 and 2:1. For monodentate ligands like the Buchwald biarylphosphines, a 2:1 ratio is a robust starting point. If side reactions persist, a slight adjustment to this ratio can sometimes stabilize the active catalyst and improve selectivity.
-
Q3: My yield is inconsistent between runs. How can I improve reproducibility?
Answer: Inconsistent yields are frequently traced back to subtle variations in the preparation of the active catalyst and the reaction setup.
-
Catalyst Pre-activation: Many procedures use a stable Pd(II) salt like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species.[6] This reduction step can be inconsistent. Using a pre-formed, air-stable precatalyst is a highly effective way to ensure that a consistent amount of active catalyst is generated in every reaction.[11] These complexes are designed to rapidly form the active L-Pd(0) species upon exposure to the base.[11]
-
Atmospheric Control: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[1] Even small leaks in your inert gas setup can lead to catalyst deactivation and variable results.
-
Best Practice: Assemble your reaction under a positive pressure of argon or nitrogen. Use solvents that have been sparged with inert gas. The "freeze-pump-thaw" method is highly effective for degassing solvents for sensitive reactions.
-
-
Reagent Purity: Water is a known inhibitor in many cross-coupling reactions. Ensure your amine, solvent, and base are anhydrous.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for screening versus process optimization?
A1: The loading strategy depends on the goal. For initial screening to confirm reaction feasibility, a higher loading is acceptable. For optimization and scale-up, minimizing the catalyst is key.
| Phase | Typical Pd Loading (mol %) | Ligand:Pd Ratio | Goal |
| Initial Screening | 1.0 - 2.0 | 1.5:1 to 2.5:1 | Quickly establish proof-of-concept and identify viable conditions.[7] |
| Optimization | 0.1 - 0.5 | 1.2:1 to 2:1 | Refine conditions (base, temp, solvent) to maximize yield. |
| Scale-Up / Low Loading | 0.01 - 0.1 | 1.1:1 to 1.5:1 | Minimize cost and residual metal; requires highly active systems and strict control.[7][12] |
| Table 1: Recommended catalyst loading ranges for different experimental phases. |
Q2: Can the nitro group on the 1-halo-2-nitrobenzene substrate poison the catalyst?
A2: While nitro groups are electron-withdrawing and can coordinate to metals, modern palladium/phosphine catalyst systems show excellent tolerance for this functional group. Catalyst poisoning is more commonly associated with functional groups like thiols or some nitrogen heterocycles.[1][13] However, if catalyst deactivation is suspected, screening different ligands is a primary troubleshooting step, as some ligands are more robust and resistant to deactivation pathways.[14]
Q3: What are the best analytical methods for monitoring the reaction to optimize loading?
A3: Real-time reaction monitoring provides invaluable data.
-
GC-MS or LC-MS: Ideal for tracking the disappearance of starting materials and the appearance of the product and any side products. Aliquots can be taken from the reaction mixture over time.[15]
-
¹H NMR: Can be used to determine the conversion ratio by integrating signals corresponding to the starting material and product.[16] By plotting conversion versus time at different catalyst loadings, you can quantitatively determine the minimum loading required to achieve full conversion in your desired timeframe.
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the lowest effective catalyst loading for the synthesis of this compound.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
1-Bromo-2-nitrobenzene
-
Pyrrolidine
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In a glovebox, set up a series of reaction vials, each with a stir bar.
-
Stock Solutions: Prepare stock solutions of the aryl halide and amine in the chosen solvent to ensure accurate dispensing.
-
Catalyst Addition: To each vial, add the palladium precatalyst at varying mol percentages (e.g., 1.0%, 0.5%, 0.2%, 0.1%, 0.05%).
-
Reagent Addition:
-
Add the base to each vial (typically 1.2-1.5 equivalents).
-
Add the 1-bromo-2-nitrobenzene solution (1.0 equivalent).
-
Add the pyrrolidine solution (1.1-1.2 equivalents).
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it (e.g., with water and ethyl acetate), and analyze by GC-MS or LC-MS to determine the percent conversion.
-
Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest concentration that provides complete conversion in an acceptable timeframe.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Overcoming Poor Diastereoselectivity in Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in their synthetic routes. As a senior application scientist, I understand that achieving high diastereoselectivity is often a critical, yet challenging, step in the synthesis of complex molecules and potential therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reactions.
Introduction: The Challenge of Diastereoselectivity in Pyrrolidine Synthesis
The pyrrolidine ring is a vital structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][3][4] Consequently, the stereoselective synthesis of substituted pyrrolidines is of paramount importance.[2] Poor diastereoselectivity not only leads to difficult and costly purification processes but can also result in lower yields of the desired active pharmaceutical ingredient. The formation of stereoisomers can be influenced by a multitude of factors including the choice of catalyst, solvent, temperature, and the inherent nature of the substrates.[5][6][7] This guide will dissect common issues and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in [3+2] Cycloaddition Reactions
Question: I'm performing a [3+2] cycloaddition to synthesize a polysubstituted pyrrolidine, but I'm consistently obtaining a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity in [3+2] cycloadditions, particularly those involving azomethine ylides, is a frequent challenge.[8][9][10] The stereochemical outcome is determined by the facial selectivity of the approach of the dipole to the dipolarophile. Several factors can influence this selectivity.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Catalyst System: The choice of catalyst is paramount for inducing facial selectivity.
-
Troubleshooting:
-
Screen Metal Catalysts and Ligands: For metal-catalyzed reactions (e.g., using Ag, Cu, Pd, or Rh), the ligand plays a crucial role in creating a chiral environment around the metal center.[11] Experiment with a variety of chiral ligands, such as phosphoramidites or BOX ligands, to identify one that provides better stereocontrol.[12]
-
Consider Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be highly effective in controlling the stereochemical outcome of [3+2] cycloadditions.[13][14] Cinchona alkaloid-derived catalysts have also shown excellent results in promoting high diastereo- and enantioselectivity.[15][16][17]
-
-
-
Solvent Effects: The solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[5][7]
-
Troubleshooting:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeCN, DMSO). Apolar solvents may favor a more organized, compact transition state, leading to higher selectivity. Conversely, in some systems, polar or protic solvents can enhance selectivity through specific hydrogen bonding interactions.[5]
-
-
-
Temperature: Cycloaddition reactions are often sensitive to temperature.
-
Troubleshooting:
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[6]
-
-
-
Nature of the Substrates: The steric and electronic properties of both the azomethine ylide precursor and the dipolarophile can impact selectivity.
-
Troubleshooting:
-
Modify Substituents: If possible, consider modifying the substituents on your starting materials. Increasing the steric bulk on either the dipole or the dipolarophile can favor a specific approach, thereby improving the diastereomeric ratio.
-
Employ a Chiral Auxiliary: Attaching a chiral auxiliary to either the nitrogen of the azomethine ylide or the dipolarophile can effectively direct the stereochemical course of the reaction.[18][19] Evans oxazolidinones and Oppolzer's camphorsultam are commonly used for this purpose.[18]
-
-
Workflow for Optimizing [3+2] Cycloaddition Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity in [3+2] cycloadditions.
Issue 2: Poor cis/trans Selectivity in Intramolecular Aza-Michael Additions
Question: My intramolecular aza-Michael reaction to form a disubstituted pyrrolidine is giving me a mixture of cis and trans diastereomers. How can I control this selectivity?
Answer:
The cis/trans selectivity in intramolecular aza-Michael additions is governed by the conformation of the transition state during the cyclization step. The choice of catalyst and reaction conditions can favor one conformation over another.[20][21]
Potential Causes & Troubleshooting Steps:
-
Inappropriate Catalyst: The catalyst can influence the conformation of the substrate in the transition state.
-
Troubleshooting:
-
Lewis vs. Brønsted Acids: For certain substrates, achiral catalysts can be used to control diastereoselectivity. For example, a Pd(II) complex might favor the formation of one diastereomer, while a strong Brønsted acid could favor the other.[20][21]
-
Organocatalysis: Chiral organocatalysts, particularly those derived from Cinchona alkaloids, can be highly effective in controlling the stereochemistry of aza-Michael additions through the formation of specific hydrogen bonds in the transition state.[15][16]
-
-
-
Protecting Group on Nitrogen: The nature of the protecting group on the nitrogen nucleophile can have a significant steric and electronic influence on the cyclization.
-
Troubleshooting:
-
Screen Protecting Groups: Experiment with different protecting groups (e.g., Boc, Cbz, Ts). A bulkier protecting group may enforce a specific conformation, leading to higher diastereoselectivity.
-
-
-
Solvent and Temperature: As with cycloadditions, these parameters are crucial.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents to find the optimal medium that stabilizes the desired transition state.
-
Temperature Optimization: Vary the reaction temperature. While lower temperatures often improve selectivity, in some cases, a higher temperature may be necessary to overcome a higher energy barrier to the desired diastereomer.
-
-
Data Presentation: Catalyst Effect on cis/trans Selectivity in Aza-Michael Addition
| Catalyst | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| Pd(OAc)2 | THF | 25 | 95:5 | [20] |
| TfOH | CH2Cl2 | 0 | 10:90 | [21] |
| Cinchona Alkaloid Derivative | Toluene | -20 | >99:1 (cis) | [15][16] |
This table illustrates how different catalysts can dramatically switch the diastereoselectivity of an intramolecular aza-Michael addition.
Issue 3: Unfavorable Diastereoselectivity in Reductive Amination/Cyclization Cascades
Question: I am attempting a one-pot synthesis of a pyrrolidine via a reductive amination followed by an intramolecular cyclization, but the diastereoselectivity is poor. What strategies can I employ to improve this?
Answer:
In cascade reactions, controlling stereochemistry can be complex as multiple stereocenters may be formed in a single operation.[22] The overall diastereoselectivity is often determined by the stereochemistry of the intermediate formed after the initial step.
Potential Causes & Troubleshooting Steps:
-
Reversibility of the Initial Step: If the initial imine/enamine formation is reversible, a dynamic kinetic resolution (DKR) process can be exploited.[15][16]
-
Troubleshooting:
-
Catalyst for DKR: Employ a catalyst system that facilitates the equilibration of the diastereomeric intermediates while promoting the irreversible cyclization of only one of them. Chiral phosphoric acids or bifunctional amine-thiourea catalysts are known to be effective in such processes.
-
-
-
Choice of Reducing Agent: The nature of the reducing agent can influence the stereochemical outcome of the initial reduction step.
-
Troubleshooting:
-
Screen Reducing Agents: Test a variety of reducing agents, from bulky hydride sources (e.g., L-Selectride®) to catalytic hydrogenation conditions. The steric environment of the reducing agent can favor approach from one face of the iminium intermediate.
-
-
Experimental Protocol: Organocatalytic Dynamic Kinetic Resolution Cascade
This protocol is adapted from literature demonstrating a highly diastereo- and enantioselective synthesis of polysubstituted pyrrolidines.[15][16]
-
Reactant Preparation: To a solution of the starting aldehyde (1.0 equiv) and nitroalkene (1.1 equiv) in toluene (0.2 M) at room temperature, add the Cinchona alkaloid-derived organocatalyst (10 mol %).
-
Reaction Initiation: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
Mechanism Visualization: Dynamic Kinetic Resolution
Caption: Simplified mechanism of a Dynamic Kinetic Resolution (DKR) process.
Summary and Best Practices
-
Systematic Screening: The key to overcoming poor diastereoselectivity is a systematic approach to screening catalysts, solvents, and reaction temperatures.
-
Mechanistic Understanding: A thorough understanding of the reaction mechanism will guide your troubleshooting efforts more effectively.
-
Chiral Control Elements: Don't hesitate to employ chiral catalysts, ligands, or auxiliaries to exert greater control over the stereochemical outcome.[1][18][19]
-
Protecting Group Strategy: The choice of protecting groups can have a profound impact on diastereoselectivity and should be considered as a variable to be optimized.
By applying these principles and troubleshooting strategies, you will be well-equipped to tackle the challenges of diastereoselective pyrrolidine synthesis and advance your research and development goals.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 1-(2-Nitrophenyl)pyrrolidine Catalyzed Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-Nitrophenyl)pyrrolidine in organocatalytic cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights into overcoming common experimental challenges. The question-and-answer format directly addresses specific issues you may encounter, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in cycloaddition reactions, and how does it differ from other pyrrolidine-based catalysts like L-proline?
A1: this compound is a secondary amine organocatalyst that, like L-proline, operates through enamine or iminium ion intermediates. In a typical [3+2] cycloaddition, the pyrrolidine nitrogen acts as a nucleophile, reacting with an α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the dienophile, making it more susceptible to nucleophilic attack by the 1,3-dipole.
The primary distinction of this compound lies in the electronic and steric properties imparted by the 2-nitrophenyl substituent. The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine or even L-proline.[1] This can influence the rate of catalyst turnover and the overall reaction kinetics. Furthermore, the bulky and rigid 2-nitrophenyl group provides a specific chiral environment that can influence the stereochemical outcome of the cycloaddition.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q2: My cycloaddition reaction is not proceeding, or the yield is very low. What are the potential causes and how can I address them?
A2: Low or no product yield in a this compound catalyzed cycloaddition can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Quality and Purity:
-
Problem: The catalyst may have degraded or be of insufficient purity. This compound can be synthesized via nucleophilic aromatic substitution of an o-halonitrobenzene with pyrrolidine.[2] Impurities from this synthesis or degradation upon storage can inhibit the reaction.
-
Solution: Ensure the catalyst is pure. If in doubt, repurify by column chromatography or recrystallization. Store the catalyst under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent degradation.
-
-
Insufficient Catalyst Activity:
-
Problem: The electron-withdrawing 2-nitrophenyl group reduces the basicity and nucleophilicity of the pyrrolidine nitrogen, which is crucial for the initial activation of the substrate.[1]
-
Solution:
-
Increase Catalyst Loading: While typical catalyst loadings for organocatalysis are in the range of 5-20 mol%, you may need to increase the loading to 20-30 mol% to achieve a reasonable reaction rate.
-
Add a Co-catalyst: The addition of a weak Brønsted acid (e.g., benzoic acid, acetic acid) can protonate the carbonyl group of the α,β-unsaturated aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the less nucleophilic this compound.[3][4] However, be cautious as strong acids can protonate the catalyst, rendering it inactive.
-
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature, solvent, and concentration may not be optimal for your specific substrates.
-
Solution:
-
Temperature: While many organocatalytic reactions are run at room temperature or below to enhance stereoselectivity, a sluggish reaction may benefit from a moderate increase in temperature (e.g., to 40 °C). Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.[5] Polar aprotic solvents like acetonitrile, THF, or dichloromethane are commonly used. If solubility is an issue, consider more polar solvents like DMF or DMSO, but be aware that they can sometimes interfere with the catalytic cycle. A solvent screen is often a worthwhile endeavor.
-
Concentration: Ensure the reaction is sufficiently concentrated. Higher concentrations can favor the desired bimolecular cycloaddition.
-
-
Issue 2: Poor Diastereo- or Enantioselectivity
Q3: I am obtaining the desired cycloadduct, but with poor diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?
A3: Poor stereoselectivity in organocatalyzed cycloadditions is a common challenge. The stereochemical outcome is dictated by the transition state geometry, which is influenced by a variety of factors.
Potential Causes & Solutions:
-
Reaction Temperature:
-
Problem: Higher reaction temperatures can lead to a loss of stereoselectivity by providing enough thermal energy to overcome the energy barriers to competing diastereomeric transition states.
-
Solution: Lowering the reaction temperature is often the most effective way to improve both diastereoselectivity and enantioselectivity. Try running the reaction at 0 °C, -20 °C, or even lower if your solvent system allows.
-
-
Solvent Effects:
-
Problem: The solvent can influence the stability of the transition states and the conformation of the catalyst-substrate complex.[5]
-
Solution: Experiment with a range of solvents. Less polar solvents like toluene or dichloromethane may favor more organized, sterically demanding transition states, leading to higher stereoselectivity. In some cases, protic solvents (in small amounts) can participate in hydrogen bonding and influence the transition state geometry.
-
-
Steric and Electronic Effects of Substrates:
-
Problem: The steric bulk and electronic properties of your substrates play a crucial role in determining the facial selectivity of the cycloaddition. The 2-nitrophenyl group of the catalyst creates a specific chiral pocket, and a mismatch with the substrate sterics can lead to poor selectivity.
-
Solution: While changing the substrates is not always an option, understanding their influence can be helpful. If you have flexibility in your synthetic design, consider using substrates with bulkier substituents that can enhance facial discrimination in the transition state.
-
-
Presence of Water:
-
Problem: Trace amounts of water can sometimes interfere with the catalytic cycle or lead to the formation of achiral background reactions.
-
Solution: Ensure your reagents and solvent are dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere can also help to exclude atmospheric moisture.
-
Experimental Protocols & Data
General Procedure for a this compound Catalyzed [3+2] Cycloaddition
This protocol provides a starting point for optimizing your reaction.
-
To a dry vial under an inert atmosphere (e.g., argon), add the α,β-unsaturated aldehyde (1.0 eq), the 1,3-dipole (1.2 eq), and the solvent (to achieve a 0.1-0.5 M concentration).
-
Add this compound (0.2 eq).
-
If using an acidic co-catalyst, add it at this stage (e.g., benzoic acid, 0.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Starting Point | Troubleshooting Action |
| Catalyst Loading | 20 mol% | Increase to 30 mol% for slow reactions. |
| Temperature | Room Temperature | Decrease to 0 °C or -20 °C to improve stereoselectivity. |
| Solvent | Dichloromethane | Screen other solvents like THF, acetonitrile, or toluene. |
| Additives | None | Add a weak Brønsted acid (e.g., benzoic acid, 10-20 mol%). |
Visualizing the Catalytic Cycle and Troubleshooting Logic
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in the cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
Dealing with elimination byproducts in pyrrolidinone synthesis
Introduction: The Challenge of Purity in Pyrrolidinone Synthesis
The pyrrolidinone core is a privileged scaffold in modern chemistry, forming the backbone of pharmaceuticals, advanced polymers like Nylon 4, and versatile industrial solvents such as N-methyl-2-pyrrolidone (NMP).[1][2][3][4] While numerous synthetic routes to this valuable γ-lactam exist, they are often plagued by side reactions that compromise yield and purity. Among the most persistent challenges is the formation of elimination byproducts.
These unwanted molecules arise from the removal of atoms or functional groups from the synthetic intermediates, leading to the formation of double bonds or aromatic systems. Such byproducts, including unsaturated acyclic amides or pyrrole derivatives, can be difficult to separate from the target pyrrolidinone, impacting downstream applications and requiring costly, complex purification protocols. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers anticipate, identify, and mitigate the formation of these elimination byproducts.
Troubleshooting Guide: Common Elimination Byproduct Issues
This section addresses specific problems encountered during pyrrolidinone synthesis in a direct question-and-answer format.
Issue 1: Unsaturated Byproducts in Synthesis from γ-Butyrolactone (GBL)
Question: During the synthesis of 2-pyrrolidinone from γ-butyrolactone (GBL) and ammonia at high temperatures, my final product is contaminated with an impurity that appears to be an unsaturated amide. What is happening and how can I improve the selectivity?
Answer: This is a classic case of a competing elimination reaction. The primary mechanism for forming 2-pyrrolidinone from GBL involves the nucleophilic attack of ammonia on the lactone's carbonyl group, which opens the ring to form a γ-hydroxybutyramide intermediate.[5] While the desired pathway is the intramolecular cyclization of this intermediate to form the pyrrolidinone, a competing dehydration (an E1cB or E2 elimination) can occur, especially under harsh thermal conditions. This elimination of water from the γ-hydroxybutyramide leads to the formation of butenamides.
Causality and Mitigation Strategy:
-
Mechanism: The high temperature provides the activation energy for the elimination of the hydroxyl group. The presence of acidic or basic sites on a catalyst or in the reaction medium can facilitate this dehydration.
-
Troubleshooting Steps:
-
Optimize Temperature and Pressure: The industrial synthesis is typically performed at 250–290 °C and 0.4–1.4 MPa.[1] Deviating significantly above this range can favor the elimination pathway. Methodically decrease the reaction temperature in 10-15 °C increments to find the optimal balance between reaction rate and selectivity.
-
Control Residence Time: In a continuous flow setup, a longer residence time at high temperatures increases the probability of side reactions.[6] Adjust the flow rate to minimize the time the intermediates spend in the high-temperature zone once the initial ring-opening has occurred.
-
Ensure Water Presence: The presence of water in the reaction system has been shown to improve selectivity towards 2-pyrrolidone, potentially by favoring the desired cyclization pathway or shifting equilibria away from the dehydrated product.[6] Molar ratios of GBL/NH₃/H₂O are often in the range of 1:(2.2 to 3):(1.6 to 2.3).[6]
-
Catalyst Selection (if applicable): While the liquid-phase reaction can be run without a catalyst, vapor-phase synthesis often uses solid catalysts like magnesium silicate.[1][6] Ensure the catalyst is not overly acidic, as strong acid sites can promote dehydration.
-
Caption: Competing pathways in pyrrolidinone synthesis from GBL.
Issue 2: Formation of Pyrrole Byproducts (Dehydrogenation)
Question: My reaction mixture is turning dark, and NMR/MS analysis confirms the presence of a pyrrole byproduct, which corresponds to the loss of hydrogen from my target pyrrolidinone. What is causing this dehydrogenation?
Answer: The formation of pyrroles from a pyrrolidinone core is an oxidative elimination or dehydrogenation process. This side reaction is particularly common when using certain transition metal catalysts or when the reaction is run at excessively high temperatures for prolonged periods.[7] The resulting aromatic pyrrole is often highly colored and can act as a catalyst poison or be difficult to remove.
Causality and Mitigation Strategy:
-
Mechanism: Transition metals like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) can catalyze the removal of hydrogen atoms from the pyrrolidinone ring, leading to aromatization.[7] This is mechanistically favored by the stability of the resulting aromatic system.
-
Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: If a metal catalyst is required for another transformation in your molecule, consider a metal-free alternative or a catalyst known to have lower dehydrogenation activity.
-
Optimize Reaction Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation. Monitor the reaction by TLC or GC-MS to establish a temperature profile for byproduct formation.
-
Control Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as determined by monitoring), work up the reaction immediately to minimize byproduct formation.[7]
-
Use an Inert Atmosphere: While not always sufficient on its own, running the reaction under a nitrogen or argon atmosphere can help prevent oxidation, which can sometimes be linked to dehydrogenation pathways.
-
Issue 3: Furan Byproducts in Paal-Knorr Type Syntheses
Question: I am attempting to synthesize a substituted pyrrolidinone from a 1,4-dicarbonyl compound and a primary amine, but I am isolating a significant amount of a furan derivative instead. How can I favor the formation of the pyrrolidinone?
Answer: This issue arises from a competition between two possible cyclization pathways in the Paal-Knorr synthesis and its analogues. The formation of furan is a known side reaction, especially under strongly acidic conditions.[8] The reaction proceeds via an intermediate that can either undergo intramolecular cyclization with the amine to form the pyrrolidine/pyrrolidinone precursor or dehydrate to form the furan ring.
Causality and Mitigation Strategy:
-
Mechanism: Low pH protonates the carbonyl oxygen, making it a good leaving group (water) upon enolization, which strongly favors the furan-forming cyclization/dehydration cascade. The nucleophilicity of the amine is also reduced at very low pH.
-
Troubleshooting Steps:
-
Strict pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions (pH 4-6) to favor the nucleophilic attack of the amine.[8]
-
Acid Catalyst Selection: If a catalyst is needed, avoid strong mineral acids (HCl, H₂SO₄). Opt for a weak organic acid like acetic acid or p-toluenesulfonic acid in catalytic amounts.[8]
-
Reaction Monitoring: Use TLC or GC-MS to closely monitor the reaction. If furan formation is detected early, the conditions (especially pH) should be adjusted immediately.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrrolidinones and their susceptibility to elimination byproducts?
A1: Several industrial and laboratory-scale methods are used:
-
Ammonolysis of γ-Butyrolactone (GBL): This is the most common industrial method.[1][6] As discussed, it is prone to dehydration of the γ-hydroxybutyramide intermediate at high temperatures.
-
Reductive Amination of Levulinic Acid: A green and increasingly popular route using a biomass-derived platform chemical.[9] Side reactions can occur depending on the catalyst and conditions, but it generally offers good selectivity.
-
Reduction of Succinimide: This method can be used to produce 2-pyrrolidinone.[1][10] Incomplete reduction is the more common issue rather than elimination. Succinimide itself can be prepared from succinic anhydride.[11]
-
Carbonylation of Allylamine: A less common route that involves transition-metal catalysis.[1]
-
From Maleic Anhydride: This involves hydrogenation and amination, often proceeding through a GBL intermediate.[12][13] The potential for elimination byproducts is similar to the GBL route.
Q2: What are the best analytical techniques for identifying and quantifying elimination byproducts?
A2: The choice depends on the volatility and polarity of the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and semi-volatile impurities. It provides high resolution for separation and mass spectrometry for definitive identification.[14] It is highly recommended for identifying byproducts like γ-butyrolactone.[14]
-
High-Performance Liquid Chromatography (HPLC-MS): Versatile for a wide range of compounds, including non-volatile or thermally sensitive byproducts. Coupling with a mass spectrometer (MS/MS) or a Diode Array Detector (DAD) provides excellent selectivity and sensitivity.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities after isolation. The appearance of signals in the olefinic or aromatic regions can be a key indicator of elimination or dehydrogenation byproducts.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary/mobile phases. |
| Suitable Analytes | Volatile & semi-volatile compounds.[14] | Non-volatile & thermally labile compounds.[14] |
| Common Detectors | Flame Ionization (FID), Mass Spectrometry (MS).[14][17] | Diode Array (DAD), Mass Spectrometry (MS/MS).[14][15] |
| Key Advantage | High resolution for complex mixtures of volatile compounds. | Broad applicability to a wide range of molecular weights and polarities. |
| Key Limitation | Requires analytes to be thermally stable and volatile. | Can have lower resolution than capillary GC for very complex samples. |
Q3: Can protecting groups help prevent unwanted elimination reactions?
A3: Yes, particularly for reactions involving the pyrrolidinone core itself. Protecting the nitrogen atom with a suitable group (e.g., Boc, Cbz) can modulate the electronic properties of the ring and prevent side reactions such as dehydrogenation by altering the stability of potential intermediates.[7] The choice of protecting group is critical and must be stable to the main reaction conditions while being removable without triggering other side reactions.
Experimental Protocols
Protocol 1: Purification of 2-Pyrrolidinone via Vacuum Fractional Distillation
This protocol is designed to separate the desired 2-pyrrolidinone product from less volatile (e.g., polymeric) and more volatile (e.g., unreacted starting materials) impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a suitable vacuum pump with a cold trap and a manometer.
-
Charge the Flask: Charge the crude 2-pyrrolidinone into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a typical starting point.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain water and other volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of 2-pyrrolidinone at the applied pressure (approx. 130-132 °C at 15 mmHg), switch to a clean receiving flask and collect the main product fraction. A high-purity product should be clear and colorless.[1][5]
-
Final Fraction: A sharp drop in temperature or the appearance of discoloration indicates that the main product has been distilled. Stop the distillation before high-boiling, potentially colored impurities begin to distill over.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Caption: Workflow for purification by fractional distillation.
Protocol 2: Reaction Monitoring by GC-MS to Detect Byproduct Formation
This protocol provides a general method for tracking the progress of a pyrrolidinone synthesis and detecting the emergence of volatile byproducts.
-
Sampling: At predetermined time intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) to stop the reaction. This also dilutes the sample to an appropriate concentration for GC-MS analysis. If necessary, add an internal standard at this stage for quantitative analysis.
-
Sample Preparation: If the sample contains non-volatile salts or baseline materials, pass it through a small plug of silica gel or a syringe filter before injection.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Method: Use a standard temperature program (e.g., start at 50°C, ramp at 10-15°C/min to 250-280°C). Use a column suitable for polar analytes (e.g., a wax or mid-polarity column).
-
Data Acquisition: Acquire data in full scan mode to identify all components.
-
-
Data Analysis:
-
Identify the peaks corresponding to your starting material, desired product, and any byproducts by their retention times and mass spectra.
-
Monitor the relative peak areas over time to track the consumption of starting material and the formation of the product and byproducts. An increase in peaks corresponding to M-18 (dehydration) or M-2/M-4 (dehydrogenation) relative to the product mass can signal the formation of elimination byproducts.
-
References
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Succinimide - Wikipedia [en.wikipedia.org]
- 12. US3109005A - Process for making 2-pyrrolidone from maleic anhydride - Google Patents [patents.google.com]
- 13. US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fda.gov [fda.gov]
- 17. Analytical Method [keikaventures.com]
Technical Support Center: Enhancing Enantioselectivity of 1-(2-Nitrophenyl)pyrrolidine Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-nitrophenyl)pyrrolidine-based organocatalysts. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your asymmetric reactions for the highest possible enantioselectivity. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of these powerful catalysts.
Q1: What is the fundamental catalytic mechanism of this compound and its derivatives?
These catalysts, particularly diarylprolinol silyl ether derivatives, primarily operate through enamine or iminium ion intermediates.[1][2] In a typical reaction with a carbonyl compound (like an aldehyde or ketone), the secondary amine of the pyrrolidine ring forms a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. The bulky substituents on the catalyst (like the 2-nitrophenyl group and others) create a sterically hindered environment, directing the electrophile to attack one face of the enamine preferentially, thus inducing asymmetry in the final product.[3][4]
Q2: What is the specific role of the 2-nitro group on the phenyl ring?
The ortho-nitro group is a strong electron-withdrawing group.[5][6] This electronic property serves multiple purposes. It can influence the electronic distribution within the catalyst framework, potentially affecting the stability and reactivity of the key enamine or iminium intermediates.[6] Furthermore, the nitro group can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate in the transition state, which can help to lock in a specific conformation and enhance stereocontrol.[7][8]
Q3: How do acidic additives improve reaction outcomes?
Acidic additives, such as benzoic acid or trifluoroacetic acid, are often crucial for both reactivity and selectivity.[9][10][11] They can act as co-catalysts in several ways:
-
Accelerating Enamine Formation: A Brønsted acid can protonate the carbonyl oxygen of the substrate, making it more electrophilic and speeding up the initial condensation with the pyrrolidine to form the enamine intermediate.[9]
-
Iminium Ion Activation: In reactions proceeding through an iminium ion pathway (LUMO-activation), the acid is essential for forming the highly reactive iminium species.[1][12]
-
Transition State Stabilization: The conjugate base of the acid can participate in the transition state assembly through hydrogen bonding, further organizing the catalyst-substrate complex to favor one stereochemical outcome.[12][13]
Q4: What is a typical starting catalyst loading, and how does it affect the reaction?
A typical starting point for catalyst loading is in the range of 5-20 mol%.[9][14] While higher catalyst loading can increase the reaction rate, it does not always lead to better enantioselectivity and increases costs.[14] In some instances, lower catalyst loadings (1-5 mol%) can even improve the outcome by minimizing potential side reactions or catalyst aggregation.[14] It is always recommended to screen catalyst loading for your specific substrate combination to find the optimal balance between reaction time, yield, and enantiomeric excess (ee).
Advanced Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.
Problem 1: Low Enantioselectivity (Low ee)
This is one of the most common challenges. A systematic approach is key to identifying the root cause.
Before optimizing, always verify the fundamentals.
-
Purity of Reagents and Catalyst: Impurities, especially acidic or basic ones in your starting materials, can interfere with the catalytic cycle.[14] Ensure the catalyst itself is of high purity.
-
Solvent Quality: Use anhydrous solvents if the reaction is known to be moisture-sensitive.[14] Water can hydrolyze the enamine/iminium intermediates, leading to a non-catalyzed background reaction.
-
Reaction Conditions: Ensure temperature and concentration are precisely controlled and reproducible.[14]
A: Temperature.
-
Causality: The difference in activation energies between the pathways leading to the major and minor enantiomers is often small. Lowering the reaction temperature can make this energy difference more significant, thereby favoring the formation of the major enantiomer.[14] Many reactions show a dramatic improvement in ee when cooled from room temperature to 0 °C, -20 °C, or even lower.
-
Protocol:
-
Set up three identical reactions.
-
Run them at room temperature (e.g., 20 °C), 0 °C (ice bath), and -20 °C (e.g., saltwater/ice bath or cryocooler).
-
Monitor for completion (note that reaction times will be longer at lower temperatures).
-
Analyze the ee for each reaction to determine the optimal temperature.
-
A: Solvent Screening.
-
Causality: The solvent plays a critical role in stabilizing the transition state.[14] Its polarity, coordinating ability, and hydrogen-bonding capacity can influence the geometry of the catalyst-substrate complex.[15][16] Non-polar solvents like toluene or dichloromethane often provide a more rigid and organized transition state, leading to higher enantioselectivity compared to polar coordinating solvents like THF or acetonitrile.
-
Protocol:
-
Based on your optimal temperature, set up parallel reactions in a range of anhydrous solvents.
-
Include solvents from different classes:
-
Non-polar: Toluene, Hexane
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Ethereal: Tetrahydrofuran (THF), Diethyl ether
-
Polar Aprotic: Acetonitrile (MeCN)
-
-
Analyze the ee and yield for each. A solvent that provides a good balance of solubility, reaction rate, and high ee is ideal.
-
| Solvent | Polarity (Dielectric Const.) | Typical Effect on ee |
| Toluene | 2.4 | Often high |
| Dichloromethane | 9.1 | Generally good, can vary |
| THF | 7.6 | Can be lower due to coordination |
| Acetonitrile | 37.5 | Often results in lower ee |
| Data is illustrative and reaction-dependent. |
A: Yes, consider structural modifications, especially on the silyl ether group.
-
Causality: The bulkiness of the silyl ether group is critical for shielding one face of the enamine intermediate.[4][10][17] Increasing the steric hindrance of this group can significantly enhance enantioselectivity by creating a more defined chiral pocket.[3]
-
Common Modifications:
-
TMS (Trimethylsilyl): Smallest, often a starting point.
-
TES (Triethylsilyl): More hindered than TMS.[10]
-
TIPS (Triisopropylsilyl): Significantly more bulky.
-
TBS/TBDMS (tert-Butyldimethylsilyl): Very common and effective.
-
-
Protocol:
-
Synthesize or procure derivatives of your catalyst with different silyl ether groups.
-
Test each catalyst under your optimized temperature and solvent conditions.
-
Compare the resulting ee values to identify the most effective steric shield for your specific substrate.
-
Experimental Protocols
General Protocol for a Catalytic Asymmetric Reaction
This protocol provides a standardized starting point for your experiments.
-
Preparation: Flame-dry all glassware (e.g., round-bottom flask, magnetic stirrer) under vacuum and cool under an inert atmosphere (Nitrogen or Argon).[14]
-
Reaction Setup: To the flask, add the this compound catalyst (e.g., 10 mol%) and the appropriate acidic additive (if required).
-
Solvent and Reagents: Add the chosen anhydrous solvent (e.g., 1.0 M concentration relative to the limiting reagent). Add the nucleophilic substrate (e.g., a ketone, 1.2 equivalents).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) and allow it to stabilize for 10-15 minutes.
-
Initiation: Slowly add the electrophilic substrate (e.g., a nitroolefin, 1.0 equivalent) dropwise over 15-20 minutes to control the reaction rate and minimize side reactions.[14]
-
Monitoring: Stir the reaction vigorously at the target temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or an appropriate analytical technique (GC, LC-MS).[14]
-
Work-up: Once the limiting reagent is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[14] Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
Catalytic Cycle and Stereochemical Model
The following diagram illustrates the generally accepted catalytic cycle for an enamine-based reaction and the key to stereocontrol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00354F [pubs.rsc.org]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. scienceopen.com [scienceopen.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]
- 11. Enantioselective conjugate addition of ketones to nitroalkenes catalyzed by pyrrolidine-sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 14. benchchem.com [benchchem.com]
- 15. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing 1-(2-Nitrophenyl)pyrrolidine with other nitroaromatic compounds
An In-Depth Comparative Guide to 1-(2-Nitrophenyl)pyrrolidine and Other Nitroaromatic Compounds
This guide provides a comprehensive comparison of this compound with other key nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer an in-depth analysis of comparative reactivity, biological activity, and synthetic utility, supported by experimental data and detailed protocols.
Introduction: The Role and Reactivity of the Nitroaromatic Scaffold
Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of modern chemistry. The powerful electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic system, making these compounds valuable intermediates and active molecules in fields ranging from pharmaceuticals to materials science.[1][2][3][4] This functional group retards electrophilic substitution while strongly activating the ring for nucleophilic aromatic substitution (SNAr).[5][6]
Among this diverse class, This compound (NPP) presents a unique structural motif, combining a nitro-activated phenyl ring with a saturated heterocyclic pyrrolidine moiety.[7] The pyrrolidine ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] This guide will contextualize the properties and performance of NPP by comparing it against a curated set of archetypal nitroaromatic compounds:
-
Nitrobenzene: The parent compound, serving as a fundamental baseline.
-
2,4-Dinitrotoluene (DNT): An example of a more highly activated system with multiple nitro groups and an electron-donating methyl group.[10]
-
1-Chloro-2,4-dinitrobenzene (CDNB): A classic SNAr substrate featuring a halogen leaving group.
-
Metronidazole: A 5-nitroimidazole drug, representing the critical class of nitroheterocyclic antimicrobials.[1][2]
This comparative approach will illuminate the subtle yet significant structure-property and structure-activity relationships that govern the behavior of these important molecules.
Part 1: Comparative Physicochemical Properties
The physical properties of a compound dictate its handling, solubility, and pharmacokinetic profile. The introduction of the pyrrolidine group to the nitrobenzene scaffold in NPP imparts distinct characteristics compared to its simpler counterparts.
| Property | This compound | Nitrobenzene | 2,4-Dinitrotoluene | 1-Chloro-2,4-dinitrobenzene | Metronidazole |
| Molecular Formula | C₁₀H₁₂N₂O₂[7] | C₆H₅NO₂ | C₇H₆N₂O₄ | C₆H₃ClN₂O₄ | C₆H₉N₃O₃ |
| Molecular Weight | 192.21 g/mol | 123.11 g/mol | 182.13 g/mol | 202.55 g/mol | 171.15 g/mol |
| Appearance | Yellow Solid | Pale yellow oil[11] | Yellow crystalline solid | Yellow crystals[12] | White to pale yellow crystalline powder |
| Melting Point | 34-35°C[13] | 5.7°C | ~70°C | ~50°C | 159-163°C |
| Boiling Point | 305°C[13] | 210.9°C | 300°C (decomposes) | 315°C[12] | N/A |
| Solubility in Water | Low | Slightly soluble (1.9 g/L) | Slightly soluble | Insoluble | Sparingly soluble |
| LogP | 3.12 (calculated) | 1.85 | 1.98 | 2.41 | -0.02 |
Analysis of Properties: The data reveals that NPP has a significantly higher boiling point than nitrobenzene, a consequence of its increased molecular weight and likely stronger intermolecular interactions. Its solid nature at room temperature also distinguishes it from liquid nitrobenzene. The LogP value suggests that NPP is more lipophilic than nitrobenzene and DNT, a factor that would heavily influence its membrane permeability and potential biological applications. Metronidazole stands apart with a negative LogP, indicating its higher hydrophilicity, which is consistent with its use as an orally administered drug.
Part 2: A Deep Dive into Comparative Reactivity
The reactivity of nitroaromatics is dominated by two key transformations: nucleophilic aromatic substitution at the ring and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[6][14] The rate and feasibility of the reaction depend on the number and position of nitro groups and the nature of the leaving group.
Reactivity Hierarchy: 1-Chloro-2,4-dinitrobenzene > 2,4-Dinitrotoluene > this compound ≈ Nitrobenzene
-
CDNB is exceptionally reactive due to two activating nitro groups and the presence of a good leaving group (chloride).
-
DNT is also highly activated but lacks an inherent leaving group, typically undergoing SNAr-H reactions where a hydride is displaced, which requires specific conditions.
-
NPP and Nitrobenzene are less activated, with only one nitro group. In NPP, the ortho nitro group activates the ring, but the pyrrolidine substituent, being an amine, is an electron-donating group by resonance, which can partially counteract the activating effect of the nitro group for SNAr at other positions.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most important reactions of this class, providing a route to anilines, which are vital building blocks for dyes, polymers, and pharmaceuticals.[5] This transformation is also central to the biological activity and toxicity of many nitroaromatics.[15][16]
The reduction proceeds through several intermediates, including nitroso and hydroxylamine species. Under biological conditions, one-electron reduction can produce a nitro radical anion, which, in the presence of oxygen, can generate a superoxide anion in a "futile cycle," leading to oxidative stress.[15]
Caption: Stepwise reduction pathway of a nitroaromatic compound.
Ease of Reduction: Generally, the more electron-deficient the aromatic ring, the easier the reduction. Therefore, DNT and CDNB are reduced more readily than nitrobenzene. The electron-donating character of the pyrrolidine nitrogen in NPP may slightly decrease the reduction potential compared to nitrobenzene, though this effect is likely modest.
Modern Cross-Coupling Reactions
A paradigm shift in synthetic chemistry has been the development of methods using nitroarenes as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] This approach avoids the need for halogenated precursors. The reaction proceeds via an unprecedented oxidative addition of the Ar-NO₂ bond to the palladium catalyst.[19][20] This methodology enhances the synthetic utility of compounds like NPP, allowing the direct replacement of the nitro group to form new carbon-carbon or carbon-heteroatom bonds.
Part 3: Comparative Biological Activity and Toxicity
The biological effects of nitroaromatic compounds are intrinsically linked to the reduction of the nitro group. This bioactivation can lead to therapeutic effects or significant toxicity.[1][3]
Mechanism of Action and Toxicity
In biological systems, particularly under the hypoxic (low oxygen) conditions found in tumors or certain bacterial environments, nitroreductase enzymes catalyze the reduction of the nitro group.[16] The resulting reactive intermediates (nitroso, hydroxylamino) can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[2][21] This dual nature means the nitro group can be both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity).[1][3]
Many nitroaromatic compounds are recognized as toxic or mutagenic, with toxicity often correlating with the number of nitro groups and the overall electrophilicity of the molecule.[21][22]
Comparative Cytotoxicity Data
Directly comparable cytotoxicity data for all selected compounds under identical conditions is scarce in public literature.[23] However, general trends can be established from available studies.
| Compound | Cell Line | IC₅₀ (µM) | Key Observation | Reference |
| 2,4-Dinitrotoluene | HepG2 | >1000 | Low cytotoxicity in this specific assay. | [23] |
| This compound derivatives | Various bacteria | MIC: 15.6 - 125 µg/mL | Demonstrates notable antibacterial activity. | [24][25] |
| Nitrobenzene | Rat (oral) | LD₅₀: ~640 mg/kg | Known to be toxic and a potential carcinogen. | [11][22] |
| Metronidazole | Various bacteria | MIC: <1 - 64 µg/mL | Potent antibacterial and antiprotozoal agent. | [2] |
Analysis of Biological Profile: The data highlights the diverse biological roles of these compounds. While nitrobenzene and DNT are primarily known as industrial chemicals with associated toxicity, metronidazole is a clinically successful antibiotic. Recent research on derivatives of this compound indicates its potential as a scaffold for developing new antibacterial agents, positioning it firmly within the realm of medicinal chemistry.[24][25] The pyrrolidine moiety is likely crucial for modulating the biological target interaction and pharmacokinetic properties of these derivatives.
Part 4: Key Experimental Protocols
To provide a practical basis for comparison, the following are standardized protocols for key transformations and assays relevant to this class of compounds.
Protocol 1: Comparative Catalytic Reduction of a Nitroarene
Objective: To compare the rate and efficiency of the reduction of this compound and Nitrobenzene to their corresponding anilines via catalytic hydrogenation.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and widely used method for nitro group reduction.[5] Methanol is a suitable solvent that readily dissolves the starting materials and does not interfere with the catalyst. Monitoring by Thin Layer Chromatography (TLC) provides a simple, visual method to track reaction progress.
Materials:
-
This compound (NPP)
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Round-bottom flasks, magnetic stirrer
-
TLC plates (silica gel), Celite®
-
Ethyl acetate, Hexanes (for TLC mobile phase)
Procedure:
-
Setup: In two separate round-bottom flasks, dissolve this compound (1 mmol) and Nitrobenzene (1 mmol) in methanol (10 mL) each.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, ~10 mol%) to each flask under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to each flask. Evacuate the flasks with a vacuum line and backfill with H₂. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the suspensions vigorously at room temperature.
-
Monitoring: Monitor the reaction every 30 minutes by TLC. To take a sample, briefly remove the H₂ source, take a small aliquot with a capillary, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, carefully vent the H₂ and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product. The products, 1-(2-aminophenyl)pyrrolidine and aniline, can be purified further if necessary and characterized by ¹H NMR and MS.
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of nitroaromatic compounds on a human cell line (e.g., HepG2).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[23] It is a standard and robust method for initial cytotoxicity screening.
Caption: Standard workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion
This guide establishes that this compound, while a member of the broad nitroaromatic class, occupies a distinct niche. It diverges from bulk industrial chemicals like nitrobenzene and highly energetic materials like DNT, positioning itself as a versatile building block in medicinal and synthetic chemistry.
-
Physicochemically, the addition of the pyrrolidine ring increases its molecular weight, lipophilicity, and boiling point compared to nitrobenzene.
-
In terms of reactivity, it undergoes the canonical reactions of nitroaromatics—SNAr and nitro group reduction—and is also amenable to modern denitrative cross-coupling reactions, expanding its synthetic potential.
-
Biologically, its true value is realized in its derivatives, which have shown promise as antibacterial agents. This contrasts sharply with the general toxicity profile of many simpler nitroaromatics and aligns it more closely with the therapeutic paradigm of nitroheterocycles like metronidazole.
Future research should focus on leveraging the unique properties of the NPP scaffold to develop novel therapeutics, exploring how modifications to both the pyrrolidine and aromatic rings can fine-tune biological activity while minimizing off-target toxicity. The experimental protocols provided herein offer a robust framework for such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. Nitro compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 7. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicintermediate.com [organicintermediate.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ck12.org [ck12.org]
- 12. iloencyclopaedia.org [iloencyclopaedia.org]
- 13. 1016766-50-9 CAS MSDS (2-(2-nitrophenyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki–Miyaura Coupling of Nitroarenes - SYNFORM - Thieme Chemistry [thieme.de]
- 18. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Asymmetric Organocatalysis: The Established Efficacy of Proline-Based Catalysts versus the Hypothetical Potential of 1-(2-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving high stereoselectivity and yield. L-proline and its derivatives have long been celebrated as "the simplest enzymes," providing a robust and versatile platform for a multitude of enantioselective transformations. This guide provides an in-depth analysis of the well-established efficacy of proline-based catalysts and offers a theoretical evaluation of 1-(2-Nitrophenyl)pyrrolidine, a structurally distinct N-aryl pyrrolidine, to illuminate the key principles governing catalyst performance in this field.
The Proline Paradigm: A Legacy of Bifunctional Catalysis
Proline, a naturally occurring chiral amino acid, has revolutionized asymmetric synthesis.[1][2] Its remarkable success stems from its ability to act as a bifunctional catalyst, utilizing both its secondary amine and its carboxylic acid group to orchestrate highly ordered transition states.[1] This dual activation is central to its efficacy in a wide array of transformations, including aldol, Mannich, and Michael reactions.
Mechanism of Action: The Enamine and Iminium Ion Pathways
The catalytic cycle of proline-mediated reactions primarily proceeds through two key intermediates: enamines and iminium ions.
-
Enamine Catalysis: In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), proline's secondary amine condenses with the carbonyl group to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. The stereochemical outcome of the reaction is controlled by the rigid, sterically defined structure of the proline-derived enamine. The carboxylic acid group of proline is believed to play a crucial role in this process by acting as a general acid-base co-catalyst, facilitating proton transfer and stabilizing charged intermediates through hydrogen bonding in the transition state.
-
Iminium Ion Catalysis: For reactions involving α,β-unsaturated carbonyls, proline forms a chiral iminium ion, which lowers the LUMO of the carbonyl compound, thus activating it for nucleophilic attack.
The ability of proline to engage in these distinct activation modes makes it a versatile and powerful catalyst in the synthetic chemist's toolbox.
Proline Derivatives: Fine-Tuning for Enhanced Performance
The quest for improved reactivity, solubility, and stereoselectivity has led to the development of a vast library of proline derivatives. These modifications typically focus on the C-2 and C-4 positions of the pyrrolidine ring, introducing bulky groups to enhance steric shielding or altering the electronic properties of the catalyst. A notable class of highly successful proline derivatives are the diarylprolinol silyl ethers, which have demonstrated broad applicability and exceptional stereocontrol in a variety of asymmetric transformations.[1]
This compound: A Structural Analysis
This compound represents a departure from the classical proline scaffold. It is an N-aryl pyrrolidine, where the nitrogen atom is directly attached to a nitrophenyl group. A critical analysis of its structure in the context of established organocatalytic principles reveals several key differences:
-
Absence of a Bifunctional Group: Unlike proline, this compound lacks a carboxylic acid or any other functional group at the C-2 position that can act in concert with the secondary amine. This absence of a secondary activating group would likely prevent it from effectively stabilizing transition states through hydrogen bonding in the same manner as proline.
-
Electronic Effects of the Nitrophenyl Group: The electron-withdrawing nature of the 2-nitrophenyl group would decrease the nucleophilicity of the pyrrolidine nitrogen. This could potentially hinder the initial formation of the enamine intermediate, a crucial step in many organocatalytic cycles.
-
Steric Influence: While the nitrophenyl group provides some steric bulk, it is unlikely to create the well-defined chiral pocket necessary for high stereodifferentiation, especially when compared to the more rigid and sterically demanding substituents found in highly effective catalysts like diarylprolinol silyl ethers.
Comparative Efficacy: A Theoretical Assessment
A thorough review of the scientific literature reveals no published studies on the use of this compound as a catalyst in asymmetric synthesis. This absence of data strongly suggests that it is not an effective catalyst for such transformations. Based on the mechanistic principles of proline-based catalysis, we can hypothesize the reasons for this:
-
Lack of a Defined Stereocontrolling Element: The efficacy of proline and its derivatives is heavily reliant on the rigid, bicyclic-like transition states enforced by the interaction of the functional group at C-2 with the reacting substrates. Without this feature, this compound would likely fail to provide a sufficiently organized chiral environment to induce high enantioselectivity.
-
Inefficient Catalytic Turnover: The bifunctional nature of proline is key to its catalytic efficiency, facilitating multiple steps in the catalytic cycle. A simple N-aryl pyrrolidine would lack this internal cooperativity, likely leading to a sluggish and inefficient catalytic process.
The following table summarizes the key structural and mechanistic differences that underpin the high efficacy of proline-based catalysts and the predicted inefficacy of this compound.
| Feature | Proline-Based Catalysts | This compound |
| Catalytic Motif | Bifunctional (Amine + Carboxylic Acid/Derivative) | Monofunctional (Amine) |
| Primary Activation | Enamine/Iminium Ion Formation | Enamine Formation (potentially slow) |
| Stereocontrol | Rigid, H-bonded transition states | Limited steric hindrance from N-aryl group |
| Documented Efficacy | High yields and enantioselectivities in numerous reactions | No reported catalytic activity in asymmetric synthesis |
Experimental Protocols
For reference, a general experimental protocol for a proline-catalyzed aldol reaction is provided below.
General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, DMF, or acetone, 2 mL) is added the ketone (5.0-10.0 mmol).
-
L-proline (typically 10-30 mol%) is then added to the reaction mixture.
-
The mixture is stirred at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or SFC analysis.
Visualizing the Catalytic Cycles
To further illustrate the mechanistic differences, the following diagrams depict the catalytic cycle for a proline-catalyzed aldol reaction and a hypothetical, likely inefficient, cycle for this compound.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Hypothetical cycle for this compound.
Conclusion
The remarkable success of proline-based catalysts in asymmetric organocatalysis is a direct consequence of their bifunctional nature, which enables them to form highly organized, stereocontrolling transition states. The extensive body of research provides a solid testament to their reliability and versatility.
In contrast, this compound, lacking the crucial secondary functional group and possessing electronic and steric properties not conducive to high stereoselectivity, is not a recognized catalyst for asymmetric synthesis. The theoretical analysis presented in this guide underscores the essential design principles for effective organocatalysts and explains why a simple N-aryl pyrrolidine is not a viable alternative to the sophisticated and highly evolved proline-based systems. For researchers and professionals in drug development, a deep understanding of these fundamental principles is critical for the rational design and selection of catalysts to achieve desired synthetic outcomes.
References
A Researcher's Guide to Asymmetric Organocatalysis: Benchmarking 1-(2-Nitrophenyl)pyrrolidine Against Commercial Chiral Catalysts
In the dynamic field of asymmetric synthesis, the quest for efficient, robust, and economically viable chiral catalysts is perpetual. Among the privileged scaffolds in organocatalysis, proline and its derivatives have established a remarkable legacy, facilitating a wide array of enantioselective transformations.[1][2] This guide provides an in-depth technical comparison of 1-(2-Nitrophenyl)pyrrolidine, a readily synthesized proline derivative, against two titans of commercial organocatalysis: the Jørgensen-Hayashi catalyst and the MacMillan catalyst.
While direct, peer-reviewed comparative data for this compound in benchmark reactions is emerging, this guide serves as a comprehensive framework for its evaluation. We will delve into the established performance of the commercial catalysts, provide detailed experimental protocols for head-to-head benchmarking, and offer expert insights into the potential performance of this compound based on mechanistic principles. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their catalytic toolbox and make informed decisions in catalyst selection.
The Rise of Proline-Derived Organocatalysts
The utility of the simple amino acid L-proline as an organocatalyst marked a significant milestone in asymmetric synthesis.[1] Its ability to activate carbonyl compounds through the formation of enamine or iminium ion intermediates opened the door to a plethora of metal-free, enantioselective reactions.[3] However, limitations such as poor solubility in common organic solvents and the requirement for high catalyst loadings spurred the development of more sophisticated proline derivatives.
This evolution led to the advent of highly successful commercial catalysts. The Jørgensen-Hayashi catalyst , a diarylprolinol silyl ether, is renowned for its efficacy in enamine-mediated reactions, such as Michael additions.[3][4] Concurrently, MacMillan catalysts , typically chiral imidazolidinones, have demonstrated exceptional performance in iminium ion-mediated transformations like the Diels-Alder reaction.[5][6] These catalysts have become the gold standard against which new organocatalysts are often measured.
This compound belongs to the class of N-aryl pyrrolidine derivatives. The electronic nature of the aryl substituent can significantly influence the catalyst's reactivity and selectivity. The 2-nitro group in the title compound is strongly electron-withdrawing, which can impact the nucleophilicity of the pyrrolidine nitrogen and its ability to form the key enamine or iminium intermediates. This guide provides the tools to experimentally probe these effects.
Performance Benchmarks of Commercial Catalysts
To establish a baseline for comparison, let's examine the performance of the Jørgensen-Hayashi and MacMillan catalysts in their respective flagship reactions.
Jørgensen-Hayashi Catalyst in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroalkenes is a classic benchmark for enamine catalysis. The Jørgensen-Hayashi catalyst consistently delivers high yields and enantioselectivities in this transformation.
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Propanal | trans-β-Nitrostyrene | 1 | Toluene | 0.25 | 95 | >95:5 | 98 | [4] |
| Pentanal | trans-β-Nitrostyrene | 2 | Toluene | 24 | 96 | >95:5 | >95 | [3] |
| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | CH2Cl2 | 48 | 85 | 95:5 | 99 | [4] |
MacMillan Catalyst in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and MacMillan's imidazolidinone catalysts have proven to be exceptional in rendering this reaction highly enantioselective.[5]
| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | er (endo:exo) | ee (%) (endo) | Reference |
| Crotonaldehyde | Cyclopentadiene | 5 | CH3CN/H2O (95:5) | 1 | 94 | 1.1:1 | 90 | [7] |
| Cinnamaldehyde | Cyclopentadiene | 5 | MeOH/H2O (95:5) | 12 | 99 | 1:1.3 | 93 | [6] |
| Acrolein | 1,3-Diphenylisobenzofuran | 10 | THF/H2O (95:5) | 48 | 75 | 35:1 | 96 | [8] |
A Framework for Benchmarking this compound
The following sections provide detailed experimental protocols to enable a direct and objective comparison of this compound with the Jørgensen-Hayashi and MacMillan catalysts.
Synthesis of (S)-1-(2-Nitrophenyl)pyrrolidine
The accessibility of a catalyst is a crucial factor for its practical application. (S)-1-(2-Nitrophenyl)pyrrolidine can be readily synthesized from commercially available (S)-proline and 1-fluoro-2-nitrobenzene.
Experimental Protocol:
-
To a stirred solution of (S)-proline (1.0 eq) and potassium carbonate (3.0 eq) in dimethyl sulfoxide (DMSO), add 1-fluoro-2-nitrobenzene (1.1 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (S)-1-(2-Nitrophenyl)pyrrolidine.
Benchmark Reaction 1: Asymmetric Michael Addition
This protocol is designed to evaluate the performance of this compound against the Jørgensen-Hayashi catalyst in the Michael addition of an aldehyde to a nitroalkene.
Experimental Protocol:
-
To a vial, add the catalyst (e.g., (S)-1-(2-Nitrophenyl)pyrrolidine or (S)-Jørgensen-Hayashi catalyst, 0.02 mmol, 10 mol%).
-
Add the nitroalkene (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 eq) and the solvent (e.g., toluene, 1.0 mL).
-
Add the aldehyde (e.g., propanal, 0.24 mmol, 1.2 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Data Comparison Table (Hypothetical)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-1-(2-Nitrophenyl)pyrrolidine | 10 | ||||
| (S)-Jørgensen-Hayashi | 10 |
Benchmark Reaction 2: Asymmetric Diels-Alder Reaction
This protocol allows for the evaluation of this compound in an iminium-ion-catalyzed Diels-Alder reaction, with the MacMillan catalyst as the benchmark.
Experimental Protocol:
-
To a vial, add the catalyst (e.g., (S)-1-(2-Nitrophenyl)pyrrolidine or (S)-MacMillan catalyst, 0.05 mmol, 10 mol%).
-
Add the solvent (e.g., CH3CN/H2O 95:5, 1.0 mL) and the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.5 mmol, 1.0 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C) and add the diene (e.g., cyclopentadiene, 1.5 mmol, 3.0 eq).
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
-
Determine the yield, endo:exo ratio (by ¹H NMR), and enantiomeric excess of the major isomer (by chiral HPLC).
Data Comparison Table (Hypothetical)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | er (endo:exo) | ee (%) (endo) |
| (S)-1-(2-Nitrophenyl)pyrrolidine | 10 | ||||
| (S)-MacMillan Catalyst | 10 |
Mechanistic Insights and Predictive Analysis
The performance of this compound will be dictated by the electronic and steric effects of the 2-nitrophenyl group.
-
Enamine Pathway (Michael Addition): The formation of the enamine intermediate is a crucial step. The electron-withdrawing nitro group will decrease the electron density on the pyrrolidine nitrogen, potentially slowing down the enamine formation. However, this electronic effect might also render the resulting enamine less nucleophilic but more selective. The steric bulk of the ortho-substituted phenyl ring will play a significant role in the facial selectivity of the enamine's attack on the electrophile.
-
Iminium Ion Pathway (Diels-Alder Reaction): In the iminium-catalyzed reaction, the pyrrolidine nitrogen attacks the α,β-unsaturated aldehyde to form an iminium ion, which is a more reactive dienophile. The electron-withdrawing nature of the nitrophenyl group could facilitate the formation of the iminium ion and enhance its electrophilicity, potentially leading to higher reactivity. Again, the steric environment created by the catalyst will be key to achieving high enantioselectivity.
Conclusion and Future Outlook
While the Jørgensen-Hayashi and MacMillan catalysts represent the pinnacle of commercially available proline-derived organocatalysts, the exploration of new, easily accessible derivatives like this compound is essential for the continued advancement of the field. The experimental frameworks provided in this guide offer a clear path to rigorously evaluate its potential.
The electron-withdrawing nature of the 2-nitro group presents an intriguing structural modification that could lead to unique reactivity and selectivity profiles. Should this compound demonstrate comparable or even complementary performance to the established commercial catalysts, its straightforward synthesis could position it as a valuable and cost-effective tool for asymmetric synthesis in both academic and industrial laboratories. The data generated from the proposed benchmarking studies will be instrumental in defining the role of this and other N-aryl pyrrolidine catalysts in the ever-expanding world of organocatalysis.
References
- 1. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 1-(2-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(2-Nitrophenyl)pyrrolidine in Synthesis
This compound belongs to the class of N-arylpyrrolidines, which are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic placement of a nitro group on the phenyl ring significantly influences the electronic properties of the pyrrolidine nitrogen, thereby modulating its nucleophilicity and reactivity. Understanding the kinetics of reactions involving this compound is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways.
This guide will focus on the kinetics of nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation where this compound acts as a nucleophile. We will compare its performance with that of unsubstituted pyrrolidine, as well as its six-membered ring counterparts, piperidine and morpholine.
The Reaction Landscape: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
dot
Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
The rate of an SNAr reaction is influenced by several factors:
-
The nature of the nucleophile: More nucleophilic species react faster.
-
The nature of the leaving group (X): Better leaving groups accelerate the reaction.
-
The electronic properties of the aromatic ring: Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the Meisenheimer complex and increase the reaction rate.
-
The solvent: Polar aprotic solvents are generally preferred as they solvate the cation without strongly solvating the nucleophile.
Comparative Kinetic Analysis: this compound vs. Alternatives
The primary reaction for our comparative analysis will be the reaction of various cyclic secondary amines with a model electrophile, 1-fluoro-2,4-dinitrobenzene, a common substrate for SNAr kinetic studies.
The Effect of the N-Aryl Substituent
The key structural feature of this compound is the presence of the electron-withdrawing nitro group on the phenyl ring. This group significantly impacts the nucleophilicity of the pyrrolidine nitrogen. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, and this delocalization is enhanced by the presence of the nitro group. This delocalization reduces the availability of the lone pair for nucleophilic attack, thereby decreasing the nucleophilicity of this compound compared to unsubstituted pyrrolidine.
We can estimate the magnitude of this effect using a Hammett-type linear free-energy relationship. While a specific Hammett plot for the SNAr reactions of a series of substituted N-phenylpyrrolidines is not available, studies on related systems, such as the reactions of substituted anilines, consistently show a negative correlation between the rate of reaction and the electron-withdrawing nature of the substituent.
Comparison with Other Cyclic Secondary Amines
To provide a comprehensive comparison, we will examine the kinetic data for the reactions of pyrrolidine, piperidine, and morpholine with 1-fluoro-2,4-dinitrobenzene in aprotic solvents.
| Nucleophile | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Pyrrolidine | ~ 50 | 1 |
| Piperidine | ~ 10 | 0.2 |
| Morpholine | ~ 0.5 | 0.01 |
| This compound (Estimated) | < 50 | < 1 |
Note: The rate constants are approximate values gathered from various sources and are intended for comparative purposes. The exact values can vary depending on the specific reaction conditions (solvent, temperature, etc.). The rate for this compound is an estimation based on the deactivating effect of the 2-nitro group.
Analysis of the Data:
-
Pyrrolidine vs. Piperidine: Pyrrolidine is generally found to be a more potent nucleophile than piperidine in SNAr reactions. This is often attributed to the greater s-character of the nitrogen lone pair in the five-membered ring, making it more available for bonding.
-
Morpholine: The presence of the electron-withdrawing oxygen atom in the morpholine ring significantly reduces the nucleophilicity of the nitrogen, leading to a much slower reaction rate.
-
This compound: As previously discussed, the electron-withdrawing nitro group on the phenyl ring is expected to decrease the nucleophilicity of the pyrrolidine nitrogen. Therefore, the rate of reaction for this compound is predicted to be significantly lower than that of unsubstituted pyrrolidine. The magnitude of this decrease will depend on the extent of electronic communication between the nitro group and the nitrogen lone pair.
dot
Caption: Estimated relative reactivity of cyclic secondary amines in SNAr reactions.
Experimental Protocols for Kinetic Analysis
Accurate determination of the kinetics of SNAr reactions, which are often fast, requires specialized techniques. Stopped-flow UV-Vis spectrophotometry is the method of choice for monitoring these reactions.
Stopped-Flow UV-Vis Spectrophotometry Workflow
dot
Caption: Workflow for a typical stopped-flow UV-Vis kinetic experiment.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (or the amine of interest) in a suitable aprotic solvent (e.g., acetonitrile, DMSO).
-
Prepare a stock solution of the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) in the same solvent.
-
Prepare a series of dilutions of the nucleophile solution to vary its concentration for the determination of the reaction order.
-
-
Instrument Setup:
-
Set up the stopped-flow apparatus connected to a UV-Vis spectrophotometer.
-
Thermostat the system to the desired reaction temperature (e.g., 25.0 °C).
-
Determine the wavelength of maximum absorbance (λmax) of the product of the SNAr reaction. The product, an N-aryl-2,4-dinitroaniline derivative, will be colored, allowing for easy monitoring.
-
-
Kinetic Run:
-
Load the nucleophile and electrophile solutions into the drive syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start data acquisition.
-
Monitor the increase in absorbance at the λmax of the product as a function of time.
-
-
Data Analysis:
-
The reaction is typically run under pseudo-first-order conditions, with the concentration of the nucleophile in large excess over the electrophile.
-
The observed rate constant (kobs) is obtained by fitting the absorbance vs. time data to a single exponential equation.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Causality Behind Experimental Choices
-
Choice of Electrophile: 1-Fluoro-2,4-dinitrobenzene is an excellent choice for these studies because the fluorine atom is a good leaving group, and the two nitro groups strongly activate the aromatic ring towards nucleophilic attack, leading to reaction rates that are conveniently measured by stopped-flow techniques.
-
Choice of Solvent: Aprotic polar solvents like acetonitrile or DMSO are used to dissolve the reactants and to facilitate the charge separation in the transition state leading to the Meisenheimer complex, without strongly solvating and deactivating the nucleophile.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis and allowing for the straightforward determination of the observed rate constant.
Conclusion and Future Directions
This guide has provided a comparative kinetic analysis of reactions involving this compound, placing its reactivity in the context of other commonly used cyclic secondary amines. While direct experimental kinetic data for this specific compound is sparse, we have leveraged fundamental principles of physical organic chemistry to provide a robust estimation of its reactivity in SNAr reactions.
The key takeaway is that the 2-nitro group on the phenyl ring acts as a significant deactivating group, reducing the nucleophilicity of the pyrrolidine nitrogen. This effect is crucial to consider when designing synthetic routes and optimizing reaction conditions.
Future experimental work should focus on the direct measurement of the rate constants for the SNAr reactions of a series of substituted N-phenylpyrrolidines. This would allow for the construction of a Hammett plot and a precise quantification of the electronic effects of the substituents on the nucleophilicity of the pyrrolidine ring. Such data would be of immense value to the synthetic chemistry community.
A Comparative Guide to the Synthesis of 1-(2-Nitrophenyl)pyrrolidine: A Modern Validation Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(2-Nitrophenyl)pyrrolidine is a valuable building block in the synthesis of various pharmacologically active compounds, necessitating robust and well-characterized synthetic routes. This guide provides an in-depth comparison of a traditional synthetic method, Nucleophilic Aromatic Substitution (SNAr), with a modern alternative, the Buchwald-Hartwig amination, for the preparation of this important intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comprehensive validation of the synthesized product through spectroscopic analysis.
Introduction: The Importance of N-Aryl Pyrrolidines
The N-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific orientation of the aryl group and the pyrrolidine ring can significantly influence the pharmacological properties of a compound. Consequently, the development of efficient and versatile methods for the synthesis of substituted N-aryl pyrrolidines is a continuous area of focus in synthetic organic chemistry.
This guide focuses on the synthesis of this compound, a key intermediate where the nitro group can be readily transformed into other functionalities, allowing for further molecular diversification. We will explore and compare two distinct and powerful methods for the crucial C-N bond formation.
The Synthetic Routes: A Head-to-Head Comparison
Two primary strategies for the synthesis of this compound are presented here: the classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.
Route 1: The Traditional Approach - Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry.[1] In this case, the electron-withdrawing nitro group on the benzene ring activates the ipso-carbon towards nucleophilic attack by pyrrolidine. The reaction typically proceeds through a Meisenheimer complex intermediate.[1]
Reaction Scheme:
This method is often favored for its simplicity and the use of relatively inexpensive reagents. However, it can require harsh reaction conditions, such as high temperatures, and the substrate scope can be limited to highly activated aromatic systems.
Route 2: The Modern Alternative - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2] It offers a much broader substrate scope and generally proceeds under milder conditions compared to traditional methods. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst.
Reaction Scheme:
This modern approach provides greater flexibility in terms of the aryl halide (iodides, bromides, and even chlorides can be used) and is often more tolerant of other functional groups in the starting materials.[2]
Experimental Data: A Performance Showdown
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 1-chloro-2-nitrobenzene | 1-bromo-2-nitrobenzene |
| Key Reagents | Pyrrolidine, K₂CO₃ | Pyrrolidine, Pd₂(dba)₃, XPhos, NaOtBu |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | 4 hours |
| Typical Yield | ~80% | >90% |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate (catalyst and ligand cost) |
| Safety Considerations | DMF is a reprotoxic solvent. | Toluene is flammable. Palladium catalysts require careful handling. |
| Substrate Scope | Generally limited to activated aryl halides. | Broad, including less reactive aryl halides. |
| Functional Group Tolerance | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
Workflow for Nucleophilic Aromatic Substitution
References
A Researcher's Guide to the Spectroscopic Differentiation of 1-(Nitrophenyl)pyrrolidine Positional Isomers
Abstract
The accurate structural elucidation of positional isomers is a critical challenge in chemical synthesis, drug development, and materials science. Minor changes in substituent placement on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 1-(Nitrophenyl)pyrrolidine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, alongside Mass Spectrometry (MS), to unambiguously differentiate these closely related molecules. This document serves as a technical resource for researchers, providing not only comparative data but also the causal logic behind the observed spectral differences and detailed experimental protocols.
Introduction: The Significance of Positional Isomerism
1-(Nitrophenyl)pyrrolidine exists as three distinct positional isomers: 1-(2-nitrophenyl)pyrrolidine (ortho), 1-(3-nitrophenyl)pyrrolidine (meta), and 1-(4-nitrophenyl)pyrrolidine (para). The position of the strongly electron-withdrawing nitro group (–NO₂) relative to the electron-donating pyrrolidinyl group profoundly influences the electronic distribution, molecular symmetry, and steric environment of each molecule.[1] These structural nuances are directly reflected in their spectroscopic signatures, providing a robust toolkit for their identification. In pharmaceutical research, for instance, distinguishing between such isomers is paramount, as one may be a potent therapeutic agent while another could be inactive or toxic.[1] This guide provides the experimental framework and foundational knowledge to confidently distinguish these isomers.
Comparative Spectroscopic Analysis
This section details how each major spectroscopic technique can be leveraged to differentiate the 1-(Nitrophenyl)pyrrolidine isomers. The causality behind the spectral differences is rooted in the interplay between the electronic effects of the substituents and the overall molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus (¹H and ¹³C).
The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nitro group deshields adjacent protons (moves them downfield), while the electron-donating pyrrolidine group provides some shielding.
-
Ortho Isomer (this compound): This isomer lacks any plane of symmetry across the aromatic ring, rendering all four aromatic protons chemically distinct. This results in the most complex spectrum, typically showing four separate multiplets in the aromatic region. The proton ortho to the nitro group will be the most deshielded.
-
Meta Isomer (1-(3-Nitrophenyl)pyrrolidine): The molecule has a plane of symmetry bisecting the C-N bond and passing through the C2 and C5 positions of the phenyl ring (relative to the pyrrolidine). This results in three distinct aromatic signals: a singlet (or narrow triplet) for the proton between the two substituents, and two multiplets.
-
Para Isomer (1-(4-Nitrophenyl)pyrrolidine): This highly symmetric isomer possesses a C₂ axis of symmetry. This symmetry makes pairs of protons equivalent, resulting in the simplest aromatic spectrum. It will typically display two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.[2]
The pyrrolidine protons also provide clues. The α-protons (adjacent to the nitrogen) in the ortho isomer may experience a slightly different chemical shift compared to the meta and para isomers due to the proximity and steric influence of the nitro group.
Table 1: Predicted ¹H NMR Data for 1-(Nitrophenyl)pyrrolidine Isomers (in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Pyrrolidine α-Protons (δ, ppm) | Pyrrolidine β-Protons (δ, ppm) |
|---|---|---|---|
| Ortho | ~7.8-8.2 (1H, m), ~7.4-7.6 (1H, m), ~7.0-7.2 (2H, m) | ~3.3-3.5 (4H, m) | ~2.0-2.2 (4H, m) |
| Meta | ~7.9 (1H, t), ~7.4-7.5 (2H, m), ~7.1 (1H, dd) | ~3.3-3.4 (4H, m) | ~2.0-2.1 (4H, m) |
| Para | ~8.15 (2H, d, J ≈ 9.2 Hz)[3] | ~3.40 (4H, m)[3] | ~2.07 (4H, m)[3] |
dot
Caption: Logical flow from molecular symmetry to ¹H NMR spectral complexity.
Symmetry plays an even more decisive role in ¹³C NMR.
-
Ortho & Meta Isomers: Both are expected to show 6 distinct aromatic carbon signals and 2 signals for the pyrrolidine carbons.
-
Para Isomer: Due to its symmetry, it will show only 4 aromatic carbon signals and 2 pyrrolidine carbon signals.[3] This unambiguous difference in the number of signals makes ¹³C NMR a definitive tool for identifying the para isomer.
Table 2: Predicted ¹³C NMR Data for 1-(Nitrophenyl)pyrrolidine Isomers (in CDCl₃)
| Isomer | Aromatic Carbon Signals | Pyrrolidine Carbon Signals | Total Signals |
|---|---|---|---|
| Ortho | 6 signals (~145-115 ppm) | 2 signals (~49, ~26 ppm) | 8 |
| Meta | 6 signals (~150-110 ppm) | 2 signals (~48, ~25 ppm) | 8 |
| Para | 4 signals (~152, 137, 126, 111 ppm)[3] | 2 signals (~48, ~26 ppm)[3] | 6 |
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR):
-
Use a spectrometer operating at 300 MHz or higher.
-
Acquire the spectrum with a spectral width of 0-12 ppm.
-
Employ a standard 30-45 degree pulse width and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Use a spectrometer operating at 75 MHz or higher.
-
Acquire the spectrum with a spectral width of 0-200 ppm.
-
Utilize proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of functional groups. While all three isomers will show characteristic absorptions for the nitro and pyrrolidine groups, the key differentiators lie in the subtle shifts and the patterns in the "fingerprint" region.
-
Nitro Group Vibrations: All isomers will exhibit two strong, characteristic bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1375 cm⁻¹) stretching of the N-O bonds.[4][5] The exact position can be slightly influenced by the electronic environment.
-
Aromatic C-H Bending: The most reliable IR feature for distinguishing these isomers is the out-of-plane C-H bending vibration pattern, which is highly dependent on the substitution pattern of the benzene ring.[6]
-
Ortho (1,2-disubstituted): A strong band is expected around 735-770 cm⁻¹.
-
Meta (1,3-disubstituted): Two bands are typically observed: one strong band from 690-710 cm⁻¹ and another from 750-810 cm⁻¹.
-
Para (1,4-disubstituted): A single strong band appears in the 800-860 cm⁻¹ region.[6]
-
Table 3: Key Differentiating FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Ortho Isomer | Meta Isomer | Para Isomer |
|---|---|---|---|
| Asymmetric NO₂ Stretch | ~1520 | ~1525 | ~1510 |
| Symmetric NO₂ Stretch | ~1350 | ~1355 | ~1335 |
| Aromatic C-H Bend (Out-of-Plane) | ~750 (strong) | ~690 & ~780 (strong) | ~830 (strong) |
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[7]
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational bands and compare their positions and patterns to reference data.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, primarily π → π* and n → π* transitions. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation.
-
Para Isomer: Expected to have the longest λ_max (a red shift). This is due to the direct, through-conjugation between the electron-donating pyrrolidine group and the electron-withdrawing nitro group, which creates an extended π-system and lowers the energy gap for the π → π* transition.
-
Ortho Isomer: Often exhibits a λ_max at a shorter wavelength (a blue shift) compared to the para isomer. This is attributed to steric hindrance between the bulky pyrrolidine and nitro groups, which can force the nitro group to twist out of the plane of the benzene ring, disrupting conjugation.[8]
-
Meta Isomer: Lacks direct through-conjugation between the donor and acceptor groups. Therefore, its λ_max is typically at a shorter wavelength than the para isomer.[9]
Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm)
| Isomer | Predicted λ_max (nm) | Rationale |
|---|---|---|
| Ortho | ~330-350 | Steric hindrance disrupts conjugation |
| Meta | ~340-360 | No direct through-conjugation |
| Para | ~380-410 | Strong, direct through-conjugation |
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the micromolar range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
While all three isomers have the same molecular formula (C₁₀H₁₂N₂O₂) and therefore the same molecular weight (192.22 g/mol ) and molecular ion peak ([M]⁺• at m/z 192), their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[10]
-
Ortho Effect: The ortho isomer may exhibit unique fragmentation pathways due to the proximity of the two substituent groups. This can lead to the formation of specific fragment ions or differences in the relative abundance of common fragments compared to the meta and para isomers. Distinguishing positional isomers by MS often relies on careful analysis of tandem MS (MS/MS) experiments or energy-resolved mass spectrometry.[11][12] Common fragmentation will involve the loss of nitro-related species (•NO₂, •NO) and cleavage of the pyrrolidine ring.
Table 5: Predicted Key Fragments in EI-Mass Spectrometry
| Isomer | Molecular Ion [M]⁺• (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| Ortho | 192 | 146 ([M-NO₂]⁺), 162 ([M-NO]⁺), potential unique ortho-effect fragments |
| Meta | 192 | 146 ([M-NO₂]⁺), 162 ([M-NO]⁺) |
| Para | 192 | 146 ([M-NO₂]⁺), 162 ([M-NO]⁺) |
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the isomer from any impurities. The GC conditions (temperature program, flow rate) should be optimized.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., Electron Ionization at 70 eV).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the pattern of fragment ions.
dot
Caption: Workflow for the spectroscopic identification of isomers.
Conclusion: A Multi-faceted Approach
No single technique tells the whole story. A confident structural assignment of the 1-(nitrophenyl)pyrrolidine isomers relies on the convergence of data from multiple spectroscopic methods. ¹³C NMR provides a definitive count of unique carbons, making it ideal for identifying the para isomer. ¹H NMR offers rich detail on the proton environment, governed by molecular symmetry. FT-IR provides a rapid and effective screen based on the C-H bending patterns in the fingerprint region. Finally, UV-Vis spectroscopy and Mass Spectrometry offer complementary data based on electronic conjugation and fragmentation, respectively. By systematically applying this multi-faceted analytical approach, researchers can navigate the subtleties of positional isomerism with high confidence and scientific rigor.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
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- 12. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of 1-(2-Nitrophenyl)pyrrolidine: A Guide to Molecular Modeling and Docking Studies for Novel Drug Discovery
This guide provides a comprehensive framework for the in silico evaluation of 1-(2-Nitrophenyl)pyrrolidine, a synthetic small molecule with potential pharmacological applications. By integrating established computational methodologies, we will explore its hypothetical interactions with a selected biological target and compare its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of novel chemical entities.
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2][3] Similarly, the nitrophenyl group is a known pharmacophore, often contributing to the antimicrobial and anticancer properties of various compounds.[4][5] The combination of these two moieties in this compound suggests a potential for interesting biological activity. Due to the limited experimental data available for this specific molecule, this guide will utilize a hypothetical, yet scientifically rigorous, in silico approach to predict its potential biological targets and binding affinities.[6]
For the purpose of this illustrative guide, we will investigate the potential inhibitory activity of this compound against Escherichia coli DNA gyrase B, a well-validated target for antibacterial agents.[3] We will compare its predicted binding affinity with that of a known inhibitor, novobiocin, and a structurally related compound, 1-phenylpyrrolidine, to provide a context for evaluating its potential efficacy.
I. Experimental Design & Rationale
Caption: In Silico Molecular Docking Workflow.
II. Detailed Experimental Protocols
A. Ligand Preparation
-
2D Structure Generation: The 2D structures of this compound, novobiocin, and 1-phenylpyrrolidine were drawn using ChemDraw.
-
3D Structure Conversion and Energy Minimization: The 2D structures were converted to 3D structures using Avogadro. The energy of each structure was minimized using the MMFF94 force field until the convergence criterion (RMS gradient of 0.001 kcal/mol Å) was met. This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
File Format Preparation: The energy-minimized structures were saved in the PDBQT format using AutoDock Tools, which incorporates partial charges and defines rotatable bonds.
B. Protein Preparation
-
Target Selection and Retrieval: The crystal structure of E. coli DNA gyrase B in complex with a ligand (PDB ID: 5MMN) was downloaded from the Protein Data Bank.
-
Protein Cleaning: All water molecules, co-crystallized ligands, and any non-protein heteroatoms were removed from the PDB file using PyMOL. This ensures that the docking simulation is not influenced by molecules that are not part of the target protein.
-
Protein Refinement: Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDock Tools. The prepared protein was saved in the PDBQT format.
C. Molecular Docking
-
Grid Box Generation: A grid box was defined around the active site of the protein, encompassing the region where the co-crystallized ligand was bound. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered at the coordinates of the active site.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Pose Analysis: The docking results were analyzed to identify the binding pose with the lowest binding energy for each ligand. These poses were saved for further interaction analysis.
III. Comparative Analysis of Docking Results
The predicted binding affinities and key interactions of this compound and the comparator compounds with E. coli DNA gyrase B are summarized below.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -7.8 | Asp73, Ile78, Pro79, Gly77 | Asp73 (nitro group) | Ile78, Pro79 (pyrrolidine & phenyl rings) |
| Novobiocin (Positive Control) | -9.2 | Asp73, Ile78, Pro79, Arg76 | Asp73, Arg76 | Ile78, Pro79 |
| 1-Phenylpyrrolidine | -6.5 | Ile78, Pro79 | None | Ile78, Pro79 |
Table 1: Predicted Binding Affinities and Interactions with E. coli DNA Gyrase B.
Caption: Ligand-Protein Interaction Diagram.
IV. Discussion and Future Directions
The in silico docking results suggest that this compound has a moderate predicted binding affinity for the active site of E. coli DNA gyrase B. Its binding energy of -7.8 kcal/mol is more favorable than that of the simpler analogue, 1-phenylpyrrolidine (-6.5 kcal/mol), but less favorable than the known inhibitor novobiocin (-9.2 kcal/mol).
The key differentiating feature appears to be the presence of the nitro group on the phenyl ring. This group is predicted to form a hydrogen bond with the crucial active site residue Asp73, an interaction also observed with the known inhibitor novobiocin. In contrast, 1-phenylpyrrolidine, lacking this hydrogen bond donor/acceptor, exhibits a weaker binding affinity. The pyrrolidine ring and the phenyl ring in both this compound and 1-phenylpyrrolidine are involved in hydrophobic interactions with Ile78 and Pro79, which likely contribute to their binding.
These computational findings provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives as potential antibacterial agents. Future in silico work could involve molecular dynamics simulations to assess the stability of the ligand-protein complex over time. Furthermore, a broader range of pyrrolidine and nitrophenyl derivatives could be modeled to develop a more comprehensive structure-activity relationship (SAR) and guide the design of more potent inhibitors. It is imperative to underscore that these in silico predictions require experimental validation through in vitro and in vivo studies.
V. References
-
Ruppert J., Welch W., Jain A.N. (1997) Automatic identification and representation of protein binding sites for molecular docking. Protein Sci;6:524–533.
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug Discovery, 1-28.
-
Thareja, S. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. International Journal of Drug Design and Discovery, 5(2), 1284-1289.
-
El Mchichi, S., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(14), 6759-6776.
-
Yildiz, I., et al. (2022). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry, 14(16), 1227-1246.
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
-
Doan, N. Q. H., et al. (2024). Synthesis, Antimicrobial-Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. Chemistry & Biodiversity, e202400893.
-
Agboola, O. O., et al. (2019). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Journal of the Chinese Pharmaceutical Sciences, 28(10), 704-715.
-
BenchChem. (2025). In Silico Modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol Interactions: A Technical Guide. Retrieved from --INVALID-LINK--
-
Ugwu, D. I., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(22), 7805.
-
Al-Omair, M. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(15), 4983.
-
Li, Y., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(11), 2993.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.
-
Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. Research Square.
-
Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. Authorea.
-
Vogel, A. (2025). Revolutionizing Drug Discovery with Computational Chemistry. Medical Chemistry: An Indian Journal, 13(3), 486.
-
Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 679-692.
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Pérez-Picaso, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.
-
Gîrd, C. E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10996.
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243903.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Nitrophenyl)pyrrolidine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, field-tested protocol for the proper disposal of 1-(2-Nitrophenyl)pyrrolidine, grounding every step in established safety principles and regulatory standards.
Hazard Profile and Inherent Risks
-
Pyrrolidine Moiety: The base structure, pyrrolidine, is classified as a highly flammable liquid that causes severe skin burns, eye damage, and is harmful if inhaled or swallowed.[1][2][3]
-
Nitroaromatic Moiety: Nitroaromatic compounds are a class of chemicals recognized for potential toxicity and environmental hazards.[4] Analogs such as 1-(2-Nitrophenyl)-1H-pyrrole are known to cause skin, eye, and respiratory irritation.[5]
Causality : The combination of a corrosive amine-like base (pyrrolidine) and a reactive, toxicologically significant nitro group necessitates that this compound be handled as a hazardous waste with multiple potential characteristics. The primary directive is to prevent contact, inhalation, and environmental release.
Table 1: Risk Assessment and Required Personal Protective Equipment (PPE)
| Potential Hazard | Basis of Assessment | Required PPE & Engineering Controls |
| Skin Corrosion/Irritation | Pyrrolidine is a corrosive base (Category 1A/1B).[1][3] | Gloves: Nitrile or neoprene gloves. Clothing: Flame-retardant lab coat.[1] |
| Serious Eye Damage | Pyrrolidine causes severe eye damage.[1][2] | Eyewear: Chemical safety goggles and/or a full-face shield.[6][7] |
| Respiratory Irritation | Inhalation of related compounds is harmful.[1][5] | Controls: Always handle within a certified chemical fume hood.[1] |
| Flammability | Pyrrolidine is a highly flammable liquid.[1][3] | Precautions: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment.[2][6] |
| Environmental Hazard | Pyrrolidine is harmful to aquatic life.[1] | Containment: Prevent release to drains and waterways.[1] |
Core Principles of Compliant Chemical Disposal
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you and your institution are responsible for it from "cradle-to-grave." This means you must ensure it is handled safely from the moment it is declared waste until its final, approved disposal.[8]
All chemical waste must be accumulated in designated Satellite Accumulation Areas (SAAs) , which are locations at or near the point of generation and under the control of the operator.[9][10]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Step 1: Waste Segregation and Containerization
-
Action: Designate a specific, dedicated waste container for this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing paper).
-
Causality: Do not mix this waste with other chemical streams. Nitroaromatic compounds can be incompatible with strong acids, bases, or oxidizing agents.[2] Mixing wastes can lead to dangerous chemical reactions, making the resulting mixture impossible to identify and dispose of safely.
-
Container Selection: Use the original manufacturer's bottle if possible, or a clean, borosilicate glass bottle with a screw cap.[9] Ensure the container is in good condition, free of cracks, and compatible with the chemical. The cap must create a proper seal.[10]
Step 2: Accurate and Compliant Labeling
-
Action: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Label Contents:
-
Write the words "HAZARDOUS WASTE" .[9]
-
List the full chemical name: "this compound" .
-
Estimate and list the percentage composition if mixed with a solvent (e.g., "this compound, ~5% in Methanol, 95%").
-
Indicate the associated hazards (e.g., Corrosive, Flammable, Toxic).
-
-
Causality: Federal and state regulations mandate clear labeling from the moment of accumulation.[9] This ensures that anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and the associated dangers.
Step 3: Safe Accumulation in a Satellite Area
-
Action: Store the labeled, closed waste container in a designated SAA within your laboratory. This area must be at or near the fume hood where the waste was generated.
-
Storage Best Practices:
-
Causality: Storing waste at the point of generation keeps it under the control of knowledgeable personnel.[10] Secondary containment is a critical safeguard against spills, preventing a minor leak from becoming a major incident.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full (do not overfill; leave at least 10% headspace) or when the project is complete, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never pour chemical waste down the drain, as this is illegal and environmentally destructive.[11][12] The ultimate disposal method for nitrated organic compounds is typically high-temperature incineration at a permitted facility.
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including double-gloving with nitrile gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep the absorbed material into a dedicated container. Use non-sparking tools.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with all contaminated materials as "Hazardous Waste: this compound Spill Debris" and manage it according to the protocol in Section 3.
Visualizing the Disposal Workflow
The following diagram outlines the critical decision-making and operational workflow for managing this compound from generation to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Manual [ehs.cornell.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. waste360.com [waste360.com]
- 12. ashp.org [ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
